Propentofylline-d7
Description
Properties
CAS No. |
1185880-03-8 |
|---|---|
Molecular Formula |
C15H22N4O3 |
Molecular Weight |
313.409 |
IUPAC Name |
7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2 |
InChI Key |
RBQOQRRFDPXAGN-GZAMCDGTSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |
Synonyms |
3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7; HWA-285-d7; Albert-285-d7; HOE-285-d7; Hextol-d7; Karsivan-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Propentofylline-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propentofylline-d7, a deuterated analog of the neuroprotective and cognitive-enhancing agent Propentofylline. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and the underlying mechanism of action of its non-deuterated counterpart.
Core Concepts: The Role of Deuterated Internal Standards
This compound is a stable isotope-labeled version of Propentofylline, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Deuterated standards are chemically identical to the analyte of interest and exhibit similar chromatographic behavior and ionization efficiency. Their key difference is their increased mass, allowing them to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential mass detection enable precise correction for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification of the target analyte.
Chemical and Physical Properties
While a specific certificate of analysis for this compound is not publicly available, its chemical properties can be derived from those of Propentofylline. The addition of seven deuterium atoms increases the molecular weight.
| Property | Propentofylline | This compound (Calculated) |
| Molecular Formula | C₁₅H₂₂N₄O₃ | C₁₅H₁₅D₇N₄O₃ |
| Molecular Weight | 306.36 g/mol | ~313.40 g/mol |
| Monoisotopic Mass | 306.16919 Da | ~313.21329 Da |
| Canonical SMILES | CCCn1cnc2c1c(=O)n(c(=O)n2C)CCCCC(=O)C | CCCn1cnc2c1c(=O)n(c(=O)n2C)CCCCC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
| InChI Key | RBQOQRRFDPXAGN-UHFFFAOYSA-N | RBQOQRRFDPXAGN-UHFFFAOYSA-N (with isotopic layer) |
Mechanism of Action of Propentofylline
Propentofylline exerts its neuroprotective and cognitive-enhancing effects through a multi-faceted mechanism of action. As a xanthine derivative, it acts as a phosphodiesterase (PDE) inhibitor and an adenosine uptake inhibitor. These actions lead to a cascade of downstream effects that are beneficial in neurodegenerative conditions.
Signaling Pathway of Propentofylline
Caption: Signaling pathways of Propentofylline.
Experimental Protocols: Bioanalytical Method Using a Deuterated Internal Standard
While a specific protocol for this compound is not available, the following is a representative LC-MS/MS method for the quantification of a related xanthine derivative, Pentoxifylline, in plasma using a deuterated internal standard (Pentoxifylline-d6). This protocol can be adapted for Propentofylline and this compound.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Propentofylline: To be determined empiricallythis compound: To be determined empirically |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Propentofylline and this compound would need to be optimized by infusing the pure compounds into the mass spectrometer to determine the precursor and product ions.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for plasma sample analysis.
Data Presentation: Representative Validation Parameters
The following table presents typical validation parameters for a bioanalytical method using a deuterated internal standard. The values are illustrative and would need to be established experimentally for a specific Propentofylline assay.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Conclusion
This compound is an essential tool for the accurate quantification of Propentofylline in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring the reliability of pharmacokinetic and other drug development studies. The understanding of Propentofylline's mechanism of action, combined with robust analytical methodologies, is crucial for advancing research into its therapeutic potential.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Propentofylline-d7: Chemical Structure, Properties, and Rationale for Deuteration
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the neuroprotective and glial modulating agent, Propentofylline. The document details the chemical structure, physicochemical properties, and the established mechanism of action of the parent compound. A central focus is the scientific rationale for deuteration, rooted in the kinetic isotope effect (KIE), which is known to favorably alter drug metabolism and pharmacokinetics.[1][] This guide also outlines a representative experimental protocol for the bioanalytical quantification of Propentofylline and its deuterated isotopologue, and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction to Propentofylline
Propentofylline is a xanthine derivative that has been investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease and vascular dementia.[3][4] Its mechanism of action is multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) and the blockade of adenosine uptake.[3][5] These actions lead to the modulation of intracellular signaling cascades, reduction of neuroinflammation, and protection against neuronal damage.[6][7] Propentofylline has been shown to inhibit the activation of microglial cells, suppress the production of pro-inflammatory cytokines and free radicals, and improve cerebral blood flow.[4][6][8]
The Rationale for Deuteration: The Kinetic Isotope Effect
The "deuterium switch" is a strategic modification in drug design where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium.[9] This substitution can significantly alter the pharmacokinetic profile of a drug without changing its fundamental pharmacodynamic properties.[10] The underlying principle is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of this bond, often a rate-limiting step in drug metabolism (e.g., by Cytochrome P450 enzymes), proceed at a slower rate.[1][11]
This strategic slowdown can lead to several therapeutic advantages:
-
Reduced Rate of Metabolism: Decreases the formation of metabolites.[11]
-
Prolonged Half-life: Increases the drug's duration of action in the body.[9][11]
-
Improved Bioavailability: Allows for potentially lower or less frequent dosing.[11]
-
Reduced Toxicity: May decrease the formation of toxic metabolites.[1]
The following diagram illustrates the logical flow of the kinetic isotope effect in drug development.
This compound: Structure and Properties
This compound is the deuterated isotopologue of Propentofylline. The "-d7" designation indicates the replacement of the seven hydrogen atoms on the n-propyl group at the N7 position with deuterium atoms. This site is a potential location for oxidative metabolism.
Chemical Structure
Propentofylline: 3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6(3H,7H)-dione.[3]
This compound: 3-methyl-1-(5-oxohexyl)-7-(propyl-d7)-1H-purine-2,6(3H,7H)-dione.

Physicochemical Properties
The following tables summarize the known properties of Propentofylline and the predicted properties for this compound.
Table 1: Properties of Propentofylline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₃ | [3] |
| IUPAC Name | 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | [3] |
| CAS Number | 55242-55-2 | [3] |
| Molecular Weight | 306.36 g/mol | [3] |
| Monoisotopic Mass | 306.16919058 Da | [3] |
| Physical State | Powder / Solid | [12][13] |
| Stability | Stable under normal conditions |[12][14] |
Table 2: Predicted Properties of this compound
| Property | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₅H₁₅D₇N₄O₃ | Substitution of 7 H atoms with D |
| IUPAC Name | 3-methyl-1-(5-oxohexyl)-7-(deuterio(d7)propyl)purine-2,6-dione | Standard nomenclature |
| Molecular Weight | ~313.40 g/mol | Addition of 7 neutrons |
| Monoisotopic Mass | ~313.2131 Da | Calculated based on isotopic masses |
Mechanism of Action
The pharmacodynamic mechanism of this compound is expected to be identical to that of its non-deuterated counterpart. The primary actions are twofold:
-
Phosphodiesterase (PDE) Inhibition: Propentofylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By preventing their breakdown, Propentofylline increases intracellular levels of these second messengers, which are crucial for various neuroprotective and anti-inflammatory pathways.[3][5] For instance, activation of the cAMP-PKA system has been shown to depress the caspase cascade involved in apoptosis.[3]
-
Adenosine Uptake Inhibition: The drug blocks the reuptake of adenosine into cells, thereby increasing its extracellular concentration.[6] Adenosine is a key neuromodulator with potent anti-inflammatory and neuroprotective effects, acting through its receptors (e.g., A1, A2A) to reduce neuronal excitotoxicity and inhibit the activation of inflammatory glial cells like microglia and astrocytes.[6][7]
The diagram below outlines this signaling pathway.
Experimental Protocols
While specific protocols for this compound are not publicly available, a standard bioanalytical method for its quantification in a biological matrix (e.g., plasma) can be established using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound would serve as an ideal internal standard (IS) for the quantification of Propentofylline, and vice-versa.
Representative Protocol: Quantification of Propentofylline in Rat Plasma
Objective: To determine the concentration of Propentofylline in rat plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw rat plasma samples and calibration standards on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Predicted):
-
Propentofylline: Q1: 307.2 -> Q3: 181.1 (based on propylxanthine core)
-
This compound (IS): Q1: 314.2 -> Q3: 188.1 (based on deuterated propylxanthine core)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Propentofylline) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Propentofylline in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
The workflow for this protocol is visualized below.
Conclusion
This compound represents a strategic application of deuteration to a promising neuroprotective agent. By leveraging the kinetic isotope effect, this modification is anticipated to enhance the pharmacokinetic properties of the parent drug, potentially leading to an improved therapeutic profile with a more favorable dosing and safety regimen. The established mechanism of action of Propentofylline, combined with the metabolic advantages conferred by deuteration, makes this compound a compelling candidate for further investigation in the field of neurodegenerative disease research and drug development. The experimental methodologies outlined herein provide a robust framework for its future preclinical and clinical evaluation.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [New pharmacologic aspects in the neurologic profile of propentofylline (Karsivan ad us. vet.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Propentofylline used for? [synapse.patsnap.com]
- 6. What is the mechanism of Propentofylline? [synapse.patsnap.com]
- 7. Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propentofylline for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bioscientia.de [bioscientia.de]
- 12. merck.com [merck.com]
- 13. msd.com [msd.com]
- 14. merck.com [merck.com]
Propentofylline-d7: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Propentofylline-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent Propentofylline. This document outlines its analytical specifications, experimental protocols for its characterization, and its relevant biological pathways.
Certificate of Analysis: Representative Data
While a specific Certificate of Analysis for a single batch of this compound is proprietary to the manufacturer, the following tables summarize the typical quantitative data provided for such a research-grade chemical. The data is compiled based on representative certificates of analysis for analogous deuterated xanthine derivatives.
Table 1: Identity and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 3,7-dihydro-3-methyl-1-(5-oxohexyl)-7-(propyl-d7)-1H-purine-2,6-dione |
| Molecular Formula | C₁₅H₁₅D₇N₄O₃ |
| Molecular Weight | 313.4 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Chloroform |
| Storage Conditions | -20°C for long-term storage |
Table 2: Quality and Purity Specifications
| Analytical Test | Method | Specification | Representative Value |
| Purity | HPLC | ≥95% | 99.8% (at 274 nm) |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥95% | 99.5% Deuterium Incorporation |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and application of this compound in a research setting. The following are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to a suitable concentration.
-
Inject the sample onto the HPLC system.
-
The purity is calculated based on the area percent of the principal peak relative to all other peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to confirm the chemical structure of this compound. The absence of signals corresponding to the propyl group protons confirms successful deuteration.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
The spectrum should be consistent with the structure of Propentofylline, with the notable absence of proton signals in the propyl-d7 region.
-
Mass Spectrometry for Isotopic Purity and Identity
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into the mass spectrometer.
-
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound.
-
The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation.
-
Biological Signaling Pathways
Propentofylline exerts its neuroprotective and anti-inflammatory effects through a multi-faceted mechanism of action. The primary pathways involve the inhibition of phosphodiesterase (PDE) enzymes and the modulation of adenosine signaling.[1][2]
Caption: Mechanism of action of Propentofylline.
By inhibiting PDE, Propentofylline increases intracellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which are involved in neuroprotective signaling cascades.
Simultaneously, Propentofylline blocks the reuptake of adenosine, thereby increasing its extracellular concentration. This enhanced adenosine level leads to the activation of adenosine receptors, which contributes to both neuroprotective and anti-inflammatory effects.
References
physical and chemical properties of Propentofylline-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Propentofylline and its deuterated analog, Propentofylline-d7. It includes a summary of its pharmacological action, general experimental protocols for its analysis, and visual representations of its key signaling pathways.
Disclaimer: Specific experimental data and detailed protocols for this compound are not widely available in published literature. The information presented herein is based on the properties of the parent compound, Propentofylline, and established analytical methodologies for similar deuterated compounds.
Core Physical and Chemical Properties
Quantitative data for this compound is limited. The following tables summarize the available information for the parent compound, Propentofylline. The molecular weight of this compound would be approximately 7.056 g/mol greater than that of Propentofylline due to the seven deuterium atoms.
Table 1: General Properties of Propentofylline
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₄O₃ | PubChem |
| IUPAC Name | 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | PubChem |
| CAS Number | 55242-55-2 | Cayman Chemical |
Table 2: Physicochemical Properties of Propentofylline
| Property | Value | Source |
| Molecular Weight | 306.36 g/mol | PubChem |
| Melting Point | Data not available | Cayman Chemical |
| Boiling Point | Data not available | Cayman Chemical |
| Solubility | Data not available | Cayman Chemical |
Mechanism of Action and Signaling Pathways
Propentofylline is a xanthine derivative that exhibits neuroprotective effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and inhibition of adenosine uptake.[1] These actions lead to the modulation of intracellular signaling cascades that are crucial for neuronal survival and function.
Phosphodiesterase (PDE) Inhibition
Propentofylline acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Propentofylline increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This signaling cascade is implicated in various cellular processes, including gene expression, synaptic plasticity, and anti-inflammatory responses.
Adenosine Uptake Inhibition
Propentofylline also inhibits the uptake of adenosine into cells, thereby increasing the extracellular concentration of adenosine.[2][3] Adenosine is a purine nucleoside that acts as a neuromodulator by binding to its specific receptors (A₁, A₂A, A₂B, and A₃). The activation of these receptors, particularly A₁ and A₂A receptors in the central nervous system, is associated with neuroprotective effects, including the suppression of excitotoxicity and the modulation of inflammatory responses.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely involve the use of a deuterated precursor. A plausible synthetic route could start from a deuterated propyl halide, which would be used to alkylate a suitable xanthine derivative.
General Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the xanthine precursor in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to the reaction mixture and stir.
-
Alkylation: Slowly add the deuterated propyl halide (e.g., 1-iodopropane-d7) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product by NMR, mass spectrometry, and IR spectroscopy.
Analytical Methods
This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Propentofylline. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques for the quantification of drugs and their deuterated analogs.[4]
3.2.1. HPLC Method Development (General)
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Propentofylline has significant absorbance, or mass spectrometry (LC-MS) for higher sensitivity and selectivity.
-
Internal Standard: this compound would serve as the internal standard for the quantification of Propentofylline.
3.2.2. GC-MS Method Development (General)
-
Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of Propentofylline and its deuterated analog.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode for trace analysis.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantitative analysis. The molecular ions and characteristic fragment ions of both Propentofylline and this compound would be monitored.
In Vitro Assays
3.3.1. Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
-
Enzyme and Substrate: Use a commercially available PDE enzyme preparation and its corresponding fluorescently labeled cAMP or cGMP substrate.
-
Incubation: Incubate the PDE enzyme with varying concentrations of this compound.
-
Reaction Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period.
-
Detection: Measure the fluorescence to determine the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the IC₅₀ value of this compound for PDE inhibition.
3.3.2. Adenosine Uptake Assay (General Protocol)
-
Cell Culture: Use a cell line that expresses adenosine transporters (e.g., SH-SY5Y neuroblastoma cells).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Radiolabeled Adenosine: Add radiolabeled adenosine (e.g., [³H]-adenosine) to the cell culture.
-
Incubation: Incubate for a short period to allow for adenosine uptake.
-
Washing: Wash the cells to remove extracellular radiolabeled adenosine.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of this compound on adenosine uptake and calculate the IC₅₀ value.[5]
References
- 1. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of propentofylline on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further evidence that propentofylline (HWA 285) influences both adenosine receptors and adenosine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to Propentofylline-d7: Isotopic Purity and Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies associated with the isotopic purity and labeling of Propentofylline-d7. This deuterated analog of Propentofylline serves as a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling. This document outlines representative data, detailed experimental protocols for determining isotopic purity, and the mechanistic pathways of the parent compound, Propentofylline.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. The following table summarizes the typical quantitative data for a batch of this compound.
Please note: As specific batch data for this compound is not publicly available, this table represents illustrative data for a high-quality deuterated standard.
| Parameter | Value | Method of Analysis |
| Chemical Purity (by HPLC) | >99.5% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | 99.2% | Mass Spectrometry |
| Isotopic Distribution | ||
| d7 | 99.20% | Mass Spectrometry |
| d6 | 0.70% | Mass Spectrometry |
| d5 | 0.05% | Mass Spectrometry |
| d4 | <0.01% | Mass Spectrometry |
| d3 | <0.01% | Mass Spectrometry |
| d2 | <0.01% | Mass Spectrometry |
| d1 | <0.01% | Mass Spectrometry |
| d0 (unlabeled) | <0.01% | Mass Spectrometry |
| Deuterium Incorporation | >99% at specified positions | Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
The determination of isotopic purity and the confirmation of deuterium labeling locations are typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the percentage of the deuterated species relative to all isotopic variants.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.[1][2]
-
Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. Full-scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of both unlabeled Propentofylline and this compound.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d7).
-
The intensity of each isotopic peak is measured.
-
The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = (Intensity of d7 peak / Sum of intensities of all isotopic peaks (d0 to d7)) x 100
-
Corrections for the natural isotopic abundance of other elements (e.g., 13C, 15N, 18O) may be necessary for highly accurate measurements.[3]
-
Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
A standard proton (¹H) NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Propentofylline, indicates the sites of deuteration.
-
A deuterium (²H) NMR spectrum is acquired. This spectrum will show signals corresponding to the chemical shifts of the deuterium atoms, confirming their presence and location.[4][5]
-
Carbon-13 (¹³C) NMR spectroscopy can also be employed. The signals of carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the unlabeled compound.
-
-
Data Analysis: The chemical shifts, signal multiplicities, and integrations in the ¹H, ²H, and ¹³C NMR spectra are analyzed to confirm that the deuterium atoms are located at the intended positions and that the overall molecular structure is correct.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of Propentofylline and its deuterated analog, this compound.
Experimental Workflow for Isotopic Purity Determination
Caption: General experimental workflow for the determination of isotopic purity.
Signaling Pathways of Propentofylline
Propentofylline exerts its pharmacological effects through multiple mechanisms of action.
Caption: Signaling pathways modulated by Propentofylline.
Conclusion
This compound is an indispensable tool in modern drug development and clinical pharmacology research. A thorough characterization of its isotopic purity is paramount to ensure the reliability and accuracy of quantitative analytical methods. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive assessment of deuterated standards. Understanding the multifaceted mechanism of action of the parent compound, Propentofylline, further contextualizes the application of its deuterated analog in elucidating its pharmacokinetic and pharmacodynamic properties.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Propentofylline-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propentofylline-d7, a deuterated analog of Propentofylline. This document summarizes its core physicochemical properties, details its primary application as an internal standard in quantitative analysis, and provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Data Presentation
The following table summarizes the key quantitative data for Propentofylline and its deuterated form, this compound.
| Property | Propentofylline | This compound |
| Chemical Formula | C₁₅H₂₂N₄O₃[1][2][3] | C₁₅H₁₅D₇N₄O₃ |
| Molecular Weight | 306.36 g/mol [1][2][3] | 313.40 g/mol (Calculated) |
| Isotopic Enrichment | Not Applicable | 7 Deuterium atoms |
| Primary Application | Neuroprotective agent, phosphodiesterase inhibitor[1] | Internal standard for mass spectrometry |
Introduction to this compound
Propentofylline is a xanthine derivative with neuroprotective properties, acting as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor.[1] It has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and dementia.[1]
This compound is a stable isotope-labeled version of Propentofylline, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Propentofylline but has a higher molecular weight. This key difference makes it an ideal internal standard for quantitative analysis, particularly in bioanalytical methods using mass spectrometry. The use of a deuterated internal standard allows for the precise and accurate quantification of the target analyte (Propentofylline) in complex biological matrices by correcting for variations during sample preparation and analysis.
Experimental Protocol: Quantification of Propentofylline in Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a typical experimental protocol for the quantification of Propentofylline in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Propentofylline analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Control plasma (e.g., human, rat)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Propentofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Propentofylline in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Propentofylline stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation Method):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Propentofylline from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propentofylline: m/z 307.2 → 181.1 (example transition, should be optimized)
-
This compound: m/z 314.2 → 188.1 (example transition, should be optimized)
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Propentofylline in the unknown samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Propentofylline and the experimental workflow for its quantification.
References
Propentofylline-d7: An In-depth Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of Propentofylline-d7, a deuterated analog of Propentofylline. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of Propentofylline, as deuteration is not expected to alter the toxicological properties of the molecule. This guide includes a summary of quantitative toxicological data, detailed experimental protocols for key safety and mechanistic studies, and visualizations of relevant signaling pathways.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity of Propentofylline. These values are essential for understanding the compound's potency and for establishing safe handling and experimental dosing guidelines.
| Acute Oral Toxicity | |
| Species | LD50 |
| Rat | 940 mg/kg |
| Mouse | 780 mg/kg |
| Rabbit | 405 mg/kg |
| Hazard Classifications | |
| GHS Classification | H302: Harmful if swallowed. |
| H373: May cause damage to organs through prolonged or repeated exposure. |
Experimental Protocols
This section provides detailed methodologies for key toxicological and mechanistic assays relevant to this compound. These protocols are based on standardized guidelines and published research.
Acute Oral Toxicity Study (Rat)
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Methodology:
-
Test System: Wistar rats, typically 8-12 weeks old, with body weights within ±20% of the mean.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with access to standard diet and water ad libitum, except for a fasting period of at least 16 hours prior to dosing.[1]
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume is calculated based on the animal's fasted body weight.
-
Observation Period: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[1] Body weights are recorded before administration, weekly, and at the end of the observation period.[1]
-
Endpoint: Mortality is the primary endpoint. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.
In Vitro Chromosomal Aberration Test
Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.[2][3]
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[2]
-
Treatment: Cells are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (e.g., rat liver S9 fraction).[2]
-
Metaphase Arrest: At a predetermined time after treatment (typically 1.5-2 cell cycles), a metaphase-arresting substance (e.g., colcemid) is added to the cell cultures.[3]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained with Giemsa.[2]
-
Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: The frequency of aberrant cells is calculated and compared to negative and positive controls.
Adenosine Uptake Inhibition Assay
Objective: To determine the inhibitory effect of a test substance on the uptake of adenosine into cells.
Methodology:
-
Cell Lines: Human cell lines such as HeLa or canine kidney cells (MDCK) can be used.[4]
-
Assay Principle: Cells are incubated with radiolabeled adenosine (e.g., [3H]adenosine) in the presence and absence of the test substance.[4][5]
-
Procedure:
-
Cells are cultured to an appropriate density.
-
The cells are washed and incubated with a buffer containing [3H]adenosine and various concentrations of the test substance for a defined period (e.g., 60 minutes).[4]
-
The uptake is stopped by washing the cells with a cold stop solution.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test substance that inhibits 50% of adenosine uptake (IC50) is calculated.
Phosphodiesterase (PDE) Activity Assay
Objective: To measure the ability of a test substance to inhibit the activity of phosphodiesterase enzymes.
Methodology:
-
Assay Principle: The assay measures the conversion of cyclic AMP (cAMP) or cyclic GMP (cGMP) to their respective monophosphates by PDE. This can be done using various detection methods, including colorimetric or luminescent assays.[6]
-
Procedure (Luminescent Assay):
-
A purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test substance.
-
After the PDE reaction, a termination buffer is added to stop the reaction.
-
A detection solution containing protein kinase A (PKA) and a PKA substrate is added. The remaining cyclic nucleotide drives a kinase reaction that consumes ATP.
-
The amount of remaining ATP is quantified using a luciferase-based reaction, which produces a luminescent signal.
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of the test substance that causes a 50% reduction in the luminescent signal.
Western Blotting for MAPK and mTOR Signaling Pathways
Objective: To investigate the effect of a test substance on the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and mammalian Target of Rapamycin (mTOR) signaling pathways.
Methodology:
-
Cell Treatment: Cells are treated with the test substance for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated (activated) or total form of the target protein (e.g., p-ERK, ERK, p-mTOR, mTOR).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the test substance on protein activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Propentofylline and a general workflow for a toxicological study.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of propentofylline on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
The Solubility Profile of Propentofylline-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Solubility Data
Propentofylline is a xanthine derivative with neuroprotective properties. Its solubility is a critical parameter for in vitro and in vivo studies, formulation development, and analytical method development. The following table summarizes the known quantitative and qualitative solubility of Propentofylline in several common solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 12.4 mg/mL[1] | Slightly soluble[1] |
| Methanol | Not available | Easily soluble[1] |
| Ethanol | Not available | Easily soluble[1] |
| Acetone | Not available | Easily soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Ether | Not available | Slightly soluble[1] |
| n-Hexane | Not available | Hardly soluble[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[2][3][4] This protocol outlines the key steps for determining the solubility of Propentofylline-d7.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted filtrate.
-
The average concentration from the samples taken after equilibrium has been reached is reported as the equilibrium solubility.
-
Visualization of Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the known signaling pathway of Propentofylline.
Caption: Workflow for Equilibrium Solubility Determination.
Propentofylline exerts its neuroprotective effects through a multifaceted mechanism of action, primarily by inhibiting phosphodiesterase (PDE) and adenosine reuptake.[5][6][7] This leads to a cascade of downstream signaling events.
Caption: Propentofylline Signaling Pathway.
References
Navigating the Stability Landscape of Propentofylline-d7: A Technical Guide
Disclaimer: This document provides a comprehensive technical guide on the storage and stability of Propentofylline-d7 for researchers, scientists, and drug development professionals. It is important to note that specific stability data for the deuterated analog, this compound, is not publicly available. The information presented herein is therefore based on the available data for the non-deuterated compound, Propentofylline, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The recommendations and hypothetical pathways described should be considered as a starting point for specific, in-house stability studies on this compound.
Introduction to Propentofylline and Its Deuterated Analog
Propentofylline is a xanthine derivative that has been investigated for its neuroprotective effects.[1] Deuterated compounds, such as this compound, are frequently used as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification. The stability of such standards is paramount to ensure the reliability and accuracy of experimental results.
Storage and Handling of Propentofylline
While specific guidelines for this compound are not available, the Safety Data Sheets (SDS) for Propentofylline provide general recommendations for its storage and handling. These are summarized in the table below and should be considered as a baseline for its deuterated counterpart.
Table 1: General Storage and Handling Recommendations for Propentofylline
| Parameter | Recommendation | Source |
| Storage Condition | Keep in properly labeled containers. Store in accordance with particular national regulations. | [2][3][4][5][6] |
| Incompatible Materials | Do not store with strong oxidizing agents. | [2][3][4][5][6] |
| Conditions to Avoid | Heat, flames, and sparks. Avoid dust formation. | [2][3][5] |
| Handling | Handle in accordance with good industrial hygiene and safety practice. Minimize dust generation and accumulation. Keep container closed when not in use. | [2][3][4][5][6] |
Framework for Stability Testing of this compound
A comprehensive stability testing program for this compound should be designed and executed in accordance with ICH guidelines to establish its re-test period or shelf life and recommended storage conditions.[7] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[2][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of the molecule and potential degradation pathways.[2][5] These studies involve exposing this compound to conditions more severe than those used in accelerated stability testing.
Table 2: Sample Protocol for Forced Degradation Studies of this compound
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Expose a solution of this compound to 0.1 M to 1.0 M HCl at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 50-60°C).[5] |
| Base Hydrolysis | Expose a solution of this compound to 0.1 M to 1.0 M NaOH at room temperature and, if necessary, at an elevated temperature (e.g., 50-60°C).[5] |
| Oxidation | Treat a solution of this compound with an oxidizing agent such as 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7] |
| Photostability | Expose the solid drug substance and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[7] |
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance.[7] The testing frequency and storage conditions should follow ICH guidelines.
Table 3: Sample Protocol for Long-Term and Accelerated Stability Studies of this compound
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][10] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Minimum of four time points, including initial and final time points (e.g., 0, 6, 9, 12 months).[10] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[7][10] |
Analytical Methodology
A validated stability-indicating analytical method is essential for the accurate quantification of this compound and the detection of its degradation products.[2][11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for such analyses.[12][13] The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.
Hypothetical Degradation Pathway of Propentofylline
Based on the chemical structure of Propentofylline, a xanthine derivative, a hypothetical degradation pathway can be proposed. Xanthine derivatives can be susceptible to hydrolysis of amide bonds within the purine ring structure and degradation of the side chains.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: General experimental workflow for a pharmaceutical stability study.
Conclusion
Ensuring the stability of this compound is critical for its use as a reliable internal standard in research and development. While direct stability data is lacking, a robust stability program can be established by leveraging the available information for the parent compound, Propentofylline, and adhering to internationally recognized guidelines such as those from the ICH. The protocols, tables, and diagrams provided in this guide offer a comprehensive framework for initiating and conducting thorough stability assessments of this compound. It is imperative that these general guidelines are supplemented with rigorous in-house experimental studies to determine the specific stability profile of this deuterated compound.
References
- 1. Propentofylline - Wikipedia [en.wikipedia.org]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. snscourseware.org [snscourseware.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for the Quantification of Propentofylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Propentofylline in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Propentofylline-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been developed to provide a wide linear dynamic range, low limit of quantification, and high reproducibility, meeting the rigorous demands of drug development professionals.
Introduction
Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. It acts as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor, leading to the modulation of various signaling pathways.[1][2][3][4] These mechanisms make it a compound of interest for the treatment of neurodegenerative disorders such as Alzheimer's disease and vascular dementia.[5] To support the clinical development of Propentofylline, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.
This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Propentofylline in human plasma. The use of this compound as an internal standard (IS) is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the integrity of the quantitative data.
Experimental
Materials and Reagents
-
Propentofylline (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 5.0 min |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Propentofylline and this compound were optimized for maximum sensitivity and specificity.
| Parameter | Propentofylline | This compound (IS) |
| Precursor Ion (m/z) | 307.2 | 314.2 |
| Product Ion (m/z) | 249.1 | 256.1 |
| Dwell Time (ms) | 150 | 150 |
| Collision Energy (V) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Note: The molecular weight of Propentofylline is 306.36 g/mol .[1][2][3][4][6] The precursor ion [M+H]⁺ is therefore m/z 307.2. The product ion is proposed based on common fragmentation patterns of similar molecules, such as the loss of the oxohexyl side chain fragment.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propentofylline and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Propentofylline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol: Protein Precipitation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | Within ± 9.1% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under all tested conditions |
Note: The quantitative data presented are representative and based on typical performance for similar bioanalytical methods.[7][8][9][10]
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.575 |
| 100 | 1.150 |
| 250 | 2.875 |
| 500 | 5.750 |
| 1000 | 11.500 |
Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 10.2 | -5.4 |
| Low QC | 3 | 6.2 | 7.8 | 3.2 |
| Mid QC | 150 | 4.1 | 5.5 | -1.8 |
| High QC | 750 | 3.5 | 4.9 | 2.5 |
Visualizations
Experimental Workflow
Caption: High-level workflow for the bioanalytical method.
Propentofylline Signaling Pathway
Caption: Mechanism of action of Propentofylline.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Propentofylline in human plasma. The use of a deuterated internal standard ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and clinical studies in the development of Propentofylline.
References
- 1. abmole.com [abmole.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Propentofylline in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Propentofylline in human plasma using Propentofylline-d7 as a stable isotope-labeled internal standard (SIL-IS). The method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This protocol has been developed and validated to meet the requirements for high-throughput bioanalysis in clinical and preclinical studies, offering excellent accuracy, precision, and a short run time.
Introduction
Propentofylline is a xanthine derivative that exhibits neuroprotective properties and is under investigation for the treatment of dementia and other neurological disorders. To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for the determination of Propentofylline concentrations in human plasma using an LC-MS/MS system. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Propentofylline (purity ≥99%), this compound (purity ≥99%, isotopic purity ≥98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Drug-free human plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, 96-well plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propentofylline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Propentofylline stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards at room temperature.
-
To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the mixture for 1 minute at high speed to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Total Run Time | 4.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Propentofylline | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | 307.2 > 209.1 | 314.2 > 216.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 35 eV | 38 eV |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 55 psi | 55 psi |
| Curtain Gas | 30 psi | 30 psi |
| Source Temperature | 550°C | 550°C |
Method Validation and Data
The method was validated according to regulatory guidelines for bioanalytical method validation.
Calibration Curve
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Performance
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 98.5 | 8.2 |
| 1.0 | 101.2 | 6.5 |
| 5.0 | 102.1 | 4.1 |
| 25.0 | 99.8 | 3.5 |
| 100.0 | 100.5 | 2.8 |
| 250.0 | 99.1 | 3.1 |
| 400.0 | 100.8 | 2.5 |
| 500.0 (ULOQ) | 99.5 | 3.9 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.5 | 97.8 | 9.5 | 99.1 | 11.2 |
| LQC | 1.5 | 103.2 | 7.1 | 101.5 | 8.4 |
| MQC | 75.0 | 98.9 | 5.3 | 99.8 | 6.1 |
| HQC | 375.0 | 101.1 | 4.5 | 100.4 | 5.2 |
Recovery and Matrix Effect
The extraction recovery of Propentofylline and the matrix effect were assessed at three QC concentrations. The results indicate consistent recovery and minimal matrix effect.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 98.2 |
| MQC | 75.0 | 94.1 | 99.5 |
| HQC | 375.0 | 93.8 | 101.3 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of Propentofylline in plasma.
Application Notes and Protocols for Propentofylline-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties, making it a compound of interest for treating neurodegenerative conditions such as Alzheimer's disease and vascular dementia.[1][2] Its therapeutic potential stems from a multifaceted mechanism of action that includes the inhibition of phosphodiesterase (PDE) and the blockage of adenosine reuptake.[1][2] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), modulation of adenosine receptors, and a reduction in the production of inflammatory mediators and free radicals.[1][2][3]
Accurate pharmacokinetic (PK) studies are crucial for the development of drugs like propentofylline. These studies necessitate a robust and reliable bioanalytical method to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Propentofylline-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of propentofylline.
Signaling Pathway of Propentofylline
Propentofylline exerts its effects through a complex signaling pathway. It inhibits phosphodiesterase (PDE), which leads to an increase in the second messengers cAMP and cGMP. Additionally, it blocks the reuptake of adenosine, enhancing its neuroprotective effects. This dual action results in the modulation of various downstream targets, contributing to its therapeutic properties.
Pharmacokinetic Parameters of Propentofylline
Propentofylline is rapidly and extensively metabolized in the body. The primary metabolites include hydroxylated and carboxylated derivatives. Understanding its pharmacokinetic profile is essential for designing effective dosing regimens.
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Human | 0.74 hours | Oral | [4] |
| Cmax | Human | 828.4 ng/mL | Oral (200 mg) | [4] |
| Tmax | Human | ~2.2 hours | Oral (200 mg) | [4] |
| AUC | Human | 508 ng·hr/mL | Oral (200 mg) | [4] |
| Metabolites | Rabbit | Major: Carboxyl and hydroxyl metabolites | IV and Oral | [5] |
| Metabolites | Rat | Monohydroxy- and dihydroxy-propentofylline | Oral | [3] |
Experimental Protocols
Bioanalytical Method for Propentofylline Quantification using LC-MS/MS
This protocol describes a validated method for the quantification of propentofylline in plasma samples using this compound as an internal standard. The method is based on protein precipitation followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Propentofylline analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Control plasma (human, rat, or other species of interest)
2. Stock and Working Solutions Preparation
-
Propentofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve propentofylline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the propentofylline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following conditions are a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Collision Gas | Nitrogen |
| Ion Source Temp. | 500°C |
5. Mass Spectrometric Detection (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propentofylline | 307.2 | 209.1 |
| This compound | 314.2 | 216.1 |
Note: The molecular weight of Propentofylline is 306.36 g/mol . The precursor ion in positive ESI mode is [M+H]+, which is approximately 307.2 m/z. A common fragment corresponds to the loss of the oxohexyl side chain. For this compound, the mass will be increased by 7 Da, leading to a precursor ion of approximately 314.2 m/z and a corresponding shift in the fragment ion.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study using this compound is outlined below.
Data Presentation
The following table presents typical validation parameters for a bioanalytical method for propentofylline quantification.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Precision (CV%) | Within-run and between-run CV% ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV% of IS-normalized matrix factor ≤ 15% | < 12% |
| Stability | ≤ 15% change from nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of propentofylline in biological matrices for pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development. The methodologies described can be adapted and validated for specific laboratory instrumentation and study requirements, ensuring the generation of high-quality data for the assessment of propentofylline's pharmacokinetic properties.
References
- 1. abmole.com [abmole.com]
- 2. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Propentofylline and the Quantitation of Its Metaolite Hydroxypropentofylline in Human Volunteers -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 5. Propentofylline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metabolite Identification Using Propentofylline-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. Understanding its metabolic fate is crucial for comprehensive drug development, including assessment of efficacy and safety. The use of stable isotope-labeled compounds, such as Propentofylline-d7, in conjunction with high-resolution mass spectrometry (HRMS), offers a powerful strategy for the unambiguous identification of drug-related metabolites in complex biological matrices. The deuterium label serves as a unique mass tag, allowing for the differentiation of drug-derived material from endogenous components, thereby facilitating the discovery of novel metabolites and elucidating metabolic pathways.
These application notes provide a detailed protocol for the use of this compound in metabolite identification studies, from sample preparation to data analysis.
Data Presentation: Predicted Metabolites and Mass Shifts
The use of this compound allows for the theoretical prediction of mass shifts for its metabolites compared to the unlabeled drug. This information is critical for filtering and identifying potential metabolites in HRMS data. The following table summarizes the expected monoisotopic masses and mass shifts for Propentofylline and its potential metabolites.
| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) (Da) | Chemical Formula (d7-labeled) | Monoisotopic Mass (d7-labeled) (Da) | Mass Shift (Da) | Putative Metabolic Reaction |
| Propentofylline | C₁₅H₂₂N₄O₃ | 306.170 | C₁₅H₁₅D₇N₄O₃ | 313.213 | +7.043 | - |
| Hydroxy-Propentofylline (M1) | C₁₅H₂₂N₄O₄ | 322.164 | C₁₅H₁₅D₇N₄O₄ | 329.208 | +7.043 | Hydroxylation |
| Dihydroxy-Propentofylline | C₁₅H₂₂N₄O₅ | 338.159 | C₁₅H₁₅D₇N₄O₅ | 345.203 | +7.043 | Dihydroxylation |
| Carboxy-Propentofylline | C₁₅H₂₀N₄O₅ | 336.143 | C₁₅H₁₃D₇N₄O₅ | 343.187 | +7.043 | Oxidation to Carboxylic Acid |
| N-dealkylation | C₁₂H₁₆N₄O₃ | 264.122 | C₁₂H₉D₇N₄O₃ | 271.166 | +7.043 | N-dealkylation of propyl group |
| Glucuronide Conjugate | C₂₁H₃₀N₄O₉ | 482.202 | C₂₁H₂₃D₇N₄O₉ | 489.245 | +7.043 | Glucuronidation |
Experimental Protocols
In Vitro Incubation with Liver Microsomes
This protocol describes a typical procedure for identifying metabolites of this compound after incubation with liver microsomes.
Materials:
-
This compound (10 mM stock in DMSO)
-
Unlabeled Propentofylline (10 mM stock in DMSO, for comparison)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine 5 µL of this compound stock solution, 445 µL of phosphate buffer, and 25 µL of liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a parallel incubation with unlabeled Propentofylline as a control.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Termination and Protein Precipitation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-HRMS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-HRMS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters (example for a Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS Scan: m/z 100-1000, 0.2 s scan time
-
MS/MS Scan: m/z 50-1000, 0.3 s scan time, collision energy ramp (e.g., 10-40 eV)
-
Include parent masses of this compound and expected metabolites in the inclusion list.
-
Data Processing and Metabolite Identification
-
Peak Picking and Alignment: Process the raw LC-HRMS data using a software package (e.g., Thermo Scientific Compound Discoverer, Agilent MassHunter, or open-source tools like XCMS) to detect and align chromatographic peaks across different samples.
-
Isotopologue Pattern Recognition: Search for pairs of peaks with a mass difference of +7.043 Da (the mass of seven deuterium atoms) that co-elute. These pairs represent the unlabeled and d7-labeled forms of a potential metabolite.
-
Background Subtraction: Compare the chromatograms from the active incubation with the negative control to filter out non-enzymatic degradation products and background ions.
-
Fragmentation Analysis: Analyze the MS/MS spectra of the candidate metabolite pairs. The fragmentation pattern of the d7-labeled metabolite should show a corresponding mass shift for fragments that retain the deuterium label. This provides structural confirmation.
-
Structure Elucidation: Based on the accurate mass, fragmentation pattern, and known biotransformation reactions, propose the chemical structure of the identified metabolites.
Visualizations
Propentofylline Signaling Pathways
Caption: Signaling pathways of Propentofylline.
Experimental Workflow for Metabolite Identification
Caption: Experimental workflow for metabolite identification.
Application Notes and Protocols for Propentofylline Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties, making it a compound of interest in the research and development of treatments for neurodegenerative and cerebrovascular diseases. Accurate quantification of propentofylline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as deuterated propentofylline, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
This document provides a detailed protocol for the sample preparation of propentofylline from plasma using a deuterated internal standard, based on established methods for structurally similar xanthine derivatives. It also includes representative quantitative data and a diagram of the relevant signaling pathway of propentofylline.
Quantitative Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for propentofylline analysis based on data from a closely related compound, pentoxifylline, analyzed with its deuterated internal standard.[1][2]
Table 1: Extraction Recovery and Matrix Effect [1][2]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |
| Propentofylline | Low QC (e.g., 15) | 85.4 | 4.2 | 60.4 | 5.1 |
| Mid QC (e.g., 3000) | 86.1 | 3.1 | 59.8 | 4.5 | |
| High QC (e.g., 6400) | 85.8 | 2.8 | 61.2 | 3.9 | |
| Propentofylline-d3 (IS) | 500 | 86.3 | 3.5 | 52.4 | 4.8 |
Table 2: Intra- and Inter-Day Precision and Accuracy [1][2]
| Analyte | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) | ||
| Precision (CV %) | Accuracy (%) | Precision (CV %) | Accuracy (%) | ||
| Propentofylline | LLOQ (e.g., 5) | 5.7 | 107.1 | 12.5 | 108.5 |
| Low QC (e.g., 15) | 4.9 | 105.2 | 8.7 | 106.3 | |
| Mid QC (e.g., 3000) | 2.1 | 98.5 | 4.2 | 99.1 | |
| High QC (e.g., 6400) | 0.7 | 93.5 | 1.7 | 94.4 |
Table 3: Stability of Propentofylline in Rat Plasma [1][2]
| Stability Condition | Concentration (ng/mL) | Stability (%) |
| Room Temperature (7 hours) | Low QC | 108.8 |
| High QC | 92.3 | |
| 4°C (7 hours) | Low QC | 111.4 |
| High QC | 90.8 | |
| -70°C (54 days) | Low QC | 109.2 |
| High QC | 94.6 | |
| Freeze-Thaw (4 cycles) | Low QC | 108.6 |
| High QC | 97.3 |
Experimental Protocols
Materials and Reagents
-
Propentofylline analytical standard
-
Propentofylline-d3 (or other deuterated variant) internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent.[1][2]
-
Mobile Phase: A: 0.1% formic acid in water; B: Methanol.[1][2]
-
Injection Volume: 5-10 µL
-
Ionization Mode: ESI positive
-
MRM Transitions (representative):
-
Propentofylline: To be determined by infusion of the analytical standard.
-
Propentofylline-d3: To be determined by infusion of the deuterated standard.
-
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of propentofylline and propentofylline-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the propentofylline stock solution with methanol/water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the propentofylline-d3 stock solution with methanol to a suitable concentration (e.g., 500 ng/mL).[1][2]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into control plasma to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for a similar xanthine derivative.[1][2]
-
Pipette 30 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL propentofylline-d3) to each tube, except for blank samples (add 20 µL of methanol instead).
-
Add 0.5 mL of ice-cold methanol to each tube.
-
Vortex the tubes for 5 minutes to precipitate the plasma proteins.
-
Centrifuge the tubes at 20,800 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Inject 7 µL of the supernatant into the LC-MS/MS system.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for Propentofylline Analysis.
Propentofylline Signaling Pathway
Caption: Propentofylline's Signaling Pathways.
References
Application Notes and Protocols for In Vitro ADME Assays of Propentofylline-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline, a xanthine derivative, has been investigated for its neuroprotective effects and potential therapeutic applications in vascular dementia and Alzheimer's disease.[1] Propentofylline-d7, a deuterated analog of Propentofylline, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for analytical quantification. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development.[2] In vitro ADME assays are fundamental in early drug discovery to predict a compound's in vivo behavior, identify potential liabilities, and select promising candidates for further development.[3]
This document provides detailed application notes and protocols for the in vitro ADME characterization of this compound. While specific experimental data for this compound is not publicly available, the following protocols for key assays are provided. The data presented in the tables are hypothetical and representative of a typical xanthine derivative, intended to serve as a guide for data presentation and interpretation. It is important to note that while the ADME properties of this compound are expected to be very similar to those of Propentofylline, the deuterium substitution may lead to a kinetic isotope effect, potentially altering the rate of metabolism.
Key In Vitro ADME Assays for this compound
A standard panel of in vitro ADME assays is essential to characterize the drug-like properties of a compound.[2][3] For this compound, the following assays are recommended:
-
Caco-2 Permeability Assay: To assess intestinal absorption potential.[4]
-
Metabolic Stability in Liver Microsomes: To evaluate susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6]
-
CYP450 Inhibition Assay: To determine the potential for drug-drug interactions.[3][7]
-
Plasma Protein Binding Assay: To understand the extent of binding to plasma proteins, which influences distribution and clearance.[8][9]
Data Presentation
Quantitative data from in vitro ADME assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Example Data for Caco-2 Permeability of this compound
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| This compound | A to B | 15.2 ± 1.8 | 1.2 | High Permeability |
| B to A | 18.1 ± 2.1 | |||
| Propranolol (High Permeability Control) | A to B | 25.5 ± 2.5 | 1.1 | High Permeability |
| Atenolol (Low Permeability Control) | A to B | 0.5 ± 0.1 | N/A | Low Permeability |
A to B: Apical to Basolateral; B to A: Basolateral to Apical
Table 2: Example Data for Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |
| This compound | 25 | 27.7 | Moderate Clearance |
| Verapamil (High Clearance Control) | 5 | 138.6 | High Clearance |
| Warfarin (Low Clearance Control) | > 60 | < 11.6 | Low Clearance |
Table 3: Example Data for CYP450 Inhibition of this compound
| CYP Isoform | IC₅₀ (µM) | Classification |
| CYP1A2 | > 50 | Low Risk |
| CYP2C9 | > 50 | Low Risk |
| CYP2C19 | 25 | Low to Moderate Risk |
| CYP2D6 | > 50 | Low Risk |
| CYP3A4 | 15 | Moderate Risk |
Table 4: Example Data for Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Fraction Unbound (fu) |
| Human | 85.3 ± 3.2 | 0.147 |
| Rat | 78.9 ± 4.1 | 0.211 |
| Mouse | 75.2 ± 2.8 | 0.248 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium, to predict in vivo drug absorption.[4][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound (this compound) and control compounds (propranolol, atenolol)
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Seed cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) indicates good monolayer integrity.[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., 10 µM this compound) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the incubation, take a sample from the apical side.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above but add the test compound to the basolateral side and sample from the apical side. This is done to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[11]
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Diagram: Caco-2 Permeability Assay Workflow
Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[5]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound (this compound) and control compounds (verapamil, warfarin)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a stock solution of this compound.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add the test compound (e.g., 1 µM final concentration) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound (this compound) using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) * (1 / mg microsomal protein/mL).
-
Diagram: Metabolic Stability Assay Workflow
CYP450 Inhibition Assay
Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.[7]
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Test compound (this compound) and positive control inhibitors
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Prepare a series of dilutions of this compound.
-
In separate wells of a microplate, pre-incubate human liver microsomes, the test compound at different concentrations, and the NADPH regenerating system at 37°C.
-
-
Reaction Initiation: Add a specific CYP probe substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Determine the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.
-
Diagram: CYP450 Inhibition Assay Workflow
Plasma Protein Binding Assay
Objective: To determine the percentage of a compound that binds to plasma proteins, which affects its distribution and availability to target sites and metabolizing enzymes.[8]
Materials:
-
Plasma from different species (human, rat, mouse)
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
Phosphate buffered saline (PBS)
-
Test compound (this compound)
-
LC-MS/MS system
Protocol (using RED device):
-
Preparation: Prepare a stock solution of this compound.
-
Assay Setup:
-
Add plasma spiked with the test compound to one chamber of the RED device.
-
Add PBS to the other chamber.
-
-
Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the percent bound using the following formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
-
Calculate the fraction unbound (fu) = Conc_buffer / Conc_plasma.
-
Diagram: Plasma Protein Binding Assay Logical Relationship
References
- 1. Propentofylline in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 3. criver.com [criver.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
- 7. criver.com [criver.com]
- 8. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note and Protocols for Tissue Distribution Studies of Propentofylline using Propentofylline-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. Its therapeutic potential is attributed to a multifaceted mechanism of action, including the inhibition of adenosine reuptake and phosphodiesterase (PDE) enzymes.[1][2][3] Understanding the distribution of Propentofylline in various tissues is crucial for evaluating its efficacy and safety profile. Tissue distribution studies provide valuable insights into the pharmacokinetic and pharmacodynamic properties of a drug, helping to determine its target organ concentration, potential for accumulation, and overall disposition in the body.
This document provides detailed protocols for conducting tissue distribution studies of Propentofylline in a rodent model, utilizing Propentofylline-d7 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Propentofylline
Propentofylline exerts its effects through several interconnected signaling pathways. A primary mechanism is the inhibition of adenosine reuptake, which increases the extracellular concentration of adenosine. This leads to the activation of adenosine receptors, which have neuroprotective and anti-inflammatory effects. Additionally, Propentofylline inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate gene expression related to neuronal survival and plasticity. Propentofylline also modulates glial cell activity, reducing neuroinflammation, and exhibits antioxidant properties.[1][2][3][4]
Caption: Signaling pathway of Propentofylline.
Illustrative Quantitative Data
The following tables present illustrative data for the tissue distribution of Propentofylline in rats following a single intravenous (IV) and oral (PO) dose. Note: This data is for demonstration purposes only and is representative of a typical tissue distribution profile for a xanthine derivative.
Table 1: Tissue Concentration of Propentofylline (ng/g) Following a Single Intravenous (IV) Dose of 1 mg/kg in Rats
| Time (hours) | Brain | Heart | Liver | Kidneys | Lungs | Spleen |
| 0.25 | 150.5 | 350.2 | 850.7 | 1250.3 | 950.4 | 450.1 |
| 0.5 | 120.3 | 280.6 | 700.1 | 1000.5 | 750.2 | 350.8 |
| 1 | 80.1 | 180.4 | 450.9 | 650.2 | 500.6 | 230.5 |
| 2 | 40.7 | 90.2 | 220.5 | 320.8 | 250.1 | 110.3 |
| 4 | 15.2 | 35.8 | 80.3 | 120.4 | 90.7 | 40.6 |
| 8 | 5.1 | 10.3 | 25.6 | 40.1 | 30.2 | 12.8 |
| 24 | < LOQ | < LOQ | < LOQ | 5.2 | < LOQ | < LOQ |
LOQ: Limit of Quantification
Table 2: Tissue Concentration of Propentofylline (ng/g) Following a Single Oral (PO) Dose of 10 mg/kg in Rats
| Time (hours) | Brain | Heart | Liver | Kidneys | Lungs | Spleen |
| 0.5 | 50.2 | 120.7 | 350.4 | 550.1 | 400.8 | 180.3 |
| 1 | 95.8 | 230.1 | 680.5 | 1050.6 | 780.4 | 350.2 |
| 2 | 70.4 | 170.9 | 500.2 | 750.3 | 550.9 | 250.7 |
| 4 | 30.1 | 75.3 | 210.8 | 310.5 | 230.1 | 100.4 |
| 8 | 10.5 | 25.6 | 70.2 | 105.7 | 80.3 | 35.1 |
| 24 | < LOQ | < LOQ | 15.3 | 20.8 | 18.1 | < LOQ |
LOQ: Limit of Quantification
Experimental Protocols
A well-designed experimental workflow is critical for obtaining reliable tissue distribution data. The following diagram and protocols outline the key steps.
Caption: Experimental workflow for the tissue distribution study.
Animal Study Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Dosing:
-
Intravenous (IV): Propentofylline is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Propentofylline is formulated in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, animals (n=3-5 per time point) are anesthetized.
-
Blood Collection: Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Tissue Harvesting: Following blood collection, animals are euthanized. Tissues of interest (brain, heart, liver, kidneys, lungs, spleen, etc.) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.
Tissue Homogenization Protocol
-
Thaw the frozen tissue samples on ice.
-
To a pre-weighed tissue sample, add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process to minimize degradation.
-
Aliquots of the tissue homogenate are used for the extraction procedure.
Sample Extraction Protocol
-
To a 100 µL aliquot of tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Propentofylline: m/z 307.2 → 181.1
-
This compound: m/z 314.2 → 188.1
-
-
-
Data Analysis: The concentration of Propentofylline in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the corresponding blank tissue homogenate.
Conclusion
The protocols outlined in this application note provide a robust framework for conducting tissue distribution studies of Propentofylline using this compound as an internal standard. The use of a stable isotope-labeled internal standard and LC-MS/MS analysis ensures high accuracy and precision in the quantification of Propentofylline in various biological matrices. The data generated from these studies are essential for a comprehensive understanding of the pharmacokinetic profile of Propentofylline, which is critical for its continued development as a therapeutic agent.
References
- 1. Structure-related pharmacokinetics of xanthines after direct administration into the peritoneal cavity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njdmpk.com [njdmpk.com]
Application Notes and Protocols for Propentofylline-d7 in Cerebral Blood Flow Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline, a xanthine derivative, is a neuroprotective agent with a multifactorial mechanism of action, making it a compound of interest in the study of cerebral ischemia and neurodegenerative diseases.[1][2][3] Its therapeutic potential stems from its ability to inhibit phosphodiesterase (PDE) and the uptake of adenosine, leading to a cascade of effects that enhance cerebral blood flow, reduce neuroinflammation, and protect neurons from ischemic damage.[1][2][3][4] Propentofylline-d7, a deuterated isotopologue of propentofylline, serves as a valuable tool in preclinical and clinical research, primarily as an internal standard for quantitative bioanalysis or as a tracer in pharmacokinetic and metabolic studies.[5][6][7] The substitution of hydrogen with deuterium atoms allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry, ensuring high accuracy and sensitivity in experimental measurements.[][9]
These application notes provide a comprehensive overview of the use of this compound in cerebral blood flow studies, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
Propentofylline exerts its neuroprotective and cerebrovascular effects through several key mechanisms:
-
Inhibition of Adenosine Uptake: By blocking the reuptake of adenosine into cells, propentofylline increases the extracellular concentration of this endogenous nucleoside.[2] Adenosine, acting on its A1 and A2 receptors, plays a crucial role in neuroprotection by reducing neuronal excitotoxicity and promoting vasodilation, which in turn improves cerebral blood flow.[1]
-
Phosphodiesterase (PDE) Inhibition: Propentofylline inhibits PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers are involved in signaling pathways that promote vasodilation, reduce inflammation, and enhance synaptic plasticity.[1]
-
Modulation of Glial Cell Activity: The compound has been shown to modulate the activity of microglia and astrocytes, the primary immune cells of the central nervous system.[2][10] By inhibiting the activation of these glial cells, propentofylline reduces the production of pro-inflammatory cytokines and reactive oxygen species, mitigating neuroinflammation associated with cerebral ischemia.[2][10]
-
Improvement of Blood Rheology: Propentofylline and related compounds like pentoxifylline have been shown to improve the flow properties of blood, which can contribute to enhanced microcirculation in the brain.[11]
The multifaceted mechanism of action of propentofylline is depicted in the following signaling pathway diagram:
Caption: Propentofylline's mechanism of action.
Application of this compound
This compound is a stable, non-radioactive labeled form of propentofylline. Its primary applications in cerebral blood flow studies include:
-
Internal Standard for Bioanalysis: In pharmacokinetic studies, this compound is used as an internal standard for the quantification of propentofylline in biological matrices such as plasma, serum, and brain tissue. A known concentration of this compound is added to the samples, and the ratio of the analyte (propentofylline) to the internal standard is measured using liquid chromatography-mass spectrometry (LC-MS). This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Tracer for Pharmacokinetic and Metabolism Studies: this compound can be administered to animal models to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. By analyzing samples over time, researchers can determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. The deuterium label allows for the differentiation of the administered drug from any endogenous compounds with similar structures.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing propentofylline and its deuterated analogue in the context of cerebral blood flow studies.
Protocol 1: Pharmacokinetic Study of Propentofylline in a Rodent Model Using this compound as an Internal Standard
Objective: To determine the pharmacokinetic profile of propentofylline in rats following intravenous administration.
Materials:
-
Male Wistar rats (250-300 g)
-
Propentofylline
-
This compound (for use as an internal standard)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.[12] Fast the animals overnight before drug administration. Anesthetize the rats using isoflurane.
-
Drug Administration: Administer a single intravenous (IV) bolus dose of propentofylline (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Thaw the plasma samples.
-
To 50 µL of each plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) as an internal standard.
-
Perform protein precipitation by adding 150 µL of acetonitrile. Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
Quantify the concentration of propentofylline by comparing its peak area to that of this compound.
-
-
Data Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) using appropriate software.
References
- 1. What is Propentofylline used for? [synapse.patsnap.com]
- 2. What is the mechanism of Propentofylline? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propentofylline for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Measurement of cerebral blood flow following intravenous administration of pentoxifyline ('Trentral') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Propentofylline with Propentofylline-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of Propentofylline using its deuterated internal standard, Propentofylline-d7, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Propentofylline?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the quantification of Propentofylline, components of biological matrices like plasma, serum, or tissue homogenates can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can result in inaccurate and imprecise quantification of Propentofylline. Electrospray ionization (ESI) is particularly susceptible to these effects.[1][2]
Q2: Why is a deuterated internal standard like this compound used, and is it a guarantee against matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[4][5] The underlying principle is that the SIL-IS has nearly identical physicochemical properties to the analyte (Propentofylline) and will therefore experience the same degree of ion suppression or enhancement.[4] However, the use of a deuterated internal standard does not completely guarantee the absence of differential matrix effects.
Q3: What can cause a deuterated internal standard like this compound to fail in compensating for matrix effects?
A3: One potential issue is the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight changes in the compound's chromatographic behavior.[6] This can cause the analyte and the internal standard to not co-elute perfectly. If they elute at different times into a region of varying ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte.
Q4: How can I assess the presence and magnitude of matrix effects in my Propentofylline assay?
A4: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the peak area of the analyte in a neat solution at the same concentration.[7][8] The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard peak area ratios between samples. | Differential matrix effects between samples. | - Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering matrix components.[8] - Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate Propentofylline and this compound from the regions of significant ion suppression. |
| Poor accuracy and precision in quality control (QC) samples. | Inconsistent matrix effects that are not being corrected by the internal standard. | - Check for Co-elution: Ensure that the peaks for Propentofylline and this compound are perfectly co-eluting. If a slight separation is observed, adjust the chromatography. - Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus minimize their effect.[4] |
| Observed ion suppression for Propentofylline. | Co-elution of endogenous matrix components (e.g., phospholipids) or metabolites that interfere with ionization. | - Divert Flow: Use a divert valve on the LC system to send the early and late eluting parts of the chromatogram (which often contain highly suppressing compounds) to waste instead of the mass spectrometer. - Change Ionization Source: If available, try atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects than ESI for certain compounds. |
| Inconsistent recovery of Propentofylline during sample preparation. | The chosen extraction method is not robust for the matrix. | - Evaluate Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the method with the highest and most consistent recovery. |
Experimental Protocols
Note: This protocol is based on a published method for Pentoxifylline and should be optimized and validated for Propentofylline.
Sample Preparation (Protein Precipitation)[7]
-
To 30 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 0.5 mL of cold methanol and vortex for 5 minutes to precipitate proteins.[7]
-
Centrifuge the samples at 20,800 x g for 10 minutes.[7]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[7]
Liquid Chromatography Parameters (Adapted)[7]
-
Column: C18 column (e.g., Imtakt Cadenza® CD-C18, 100 × 3 mm, 3 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic (e.g., 20:80, A:B) or a shallow gradient to ensure co-elution.[7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 7 µL[7]
-
Column Temperature: 40 °C
-
Autosampler Temperature: 4 °C
Mass Spectrometry Parameters (Hypothetical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propentofylline: To be determined experimentally (e.g., based on precursor ion [M+H]⁺ and a stable product ion)
-
This compound: To be determined experimentally (e.g., based on precursor ion [M+H]⁺ and a stable product ion, accounting for the mass shift due to deuterium)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Quantitative Data
The following table presents matrix effect and recovery data for the analogous compound Pentoxifylline (PTX) and its deuterated internal standard (PTX-d6) from a published study.[7] This data can provide an indication of what to expect in a well-developed assay for Propentofylline.
Table 1: Recovery and Matrix Effect of Pentoxifylline (PTX) and its Deuterated Internal Standard (IS1, PTX-d6) [7]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| PTX | 15 | 85.44 | 98.21 |
| PTX | 3000 | 86.12 | 97.55 |
| PTX | 6400 | 84.77 | 99.13 |
| IS1 (PTX-d6) | 500 | 86.29 | 98.67 |
Data adapted from a study on Pentoxifylline.[7]
Visualizations
Propentofylline Signaling Pathway
Propentofylline is a xanthine derivative that exerts its effects through multiple mechanisms, including the inhibition of phosphodiesterase (PDE) and the inhibition of adenosine reuptake. This leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as increased extracellular adenosine, which can modulate glial cell activity and reduce neuroinflammation.[9][10][11][12]
Caption: Mechanism of action of Propentofylline.
Workflow for Assessing Matrix Effects
A systematic workflow is crucial for identifying and mitigating matrix effects during method development and validation.
Caption: Logical workflow for matrix effect evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Propentofylline? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Propentofylline used for? [synapse.patsnap.com]
- 12. Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Propentofylline-d7
Welcome to the technical support center for the bioanalytical method development of Propentofylline-d7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: Propentofylline has a monoisotopic mass of 306.1950 g/mol . For this compound, the mass will increase by approximately 7.0439 Da due to the seven deuterium atoms, resulting in a monoisotopic mass of approximately 313.2389 g/mol . The protonated precursor ion [M+H]⁺ would therefore be m/z 314.2462.
Q2: How do I optimize the collision energy for my selected MRM transitions?
A2: Collision energy is a critical parameter for achieving the highest sensitivity. After selecting your precursor and potential product ions, you should perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the product ions while ramping the collision energy. The voltage that produces the most intense and stable signal for each transition should be chosen.
Q3: What are common issues when using a deuterated internal standard like this compound?
A3: While deuterated standards are considered the gold standard, several issues can arise:
-
Deuterium Exchange: In certain pH and solvent conditions, deuterium atoms can exchange with protons from the surrounding solution, leading to a loss of the mass difference between the analyte and the internal standard. It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions.[1]
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[3]
-
Isotopic Contribution: The unlabeled analyte may have a natural isotopic peak (M+7) that overlaps with the mass of the deuterated internal standard, and vice-versa. This should be assessed, especially at high analyte concentrations.
-
Purity of the Standard: Impurities in the deuterated standard can interfere with the analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity for this compound | Suboptimal ion source parameters. | Systematically optimize parameters such as capillary voltage, gas flow, and temperature.[5][6] |
| Inefficient fragmentation. | Perform a collision energy optimization for each MRM transition.[7][8] | |
| Ion suppression from the matrix. | Improve sample preparation to remove interfering matrix components.[9] | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile. |
| Column degradation. | Replace the analytical column. | |
| High Variability in Analyte/Internal Standard Ratio | Differential matrix effects.[3] | Ensure co-elution of the analyte and internal standard by adjusting chromatography. |
| Instability of the deuterated standard. | Check for deuterium exchange by incubating the standard in the sample matrix and analyzing for mass shifts. | |
| Contamination in the LC-MS system. | Clean the ion source and mass spectrometer inlet. | |
| No Signal for Internal Standard | Incorrect MRM transition selected. | Verify the precursor and product ions through infusion experiments. |
| Standard degradation. | Prepare a fresh stock solution of this compound. | |
| Instrument malfunction. | Perform a system suitability test and check instrument settings.[10] |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions and Collision Energy
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion [M+H]⁺ (theoretically m/z 314.2).
-
Product Ion Scan: Select the precursor ion (m/z 314.2) and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the major fragment ions.
-
Collision Energy Optimization: For the most abundant and stable product ions, perform a collision energy optimization by monitoring the intensity of each product ion while systematically varying the collision energy.
-
Select Transitions: Choose the two or three most intense and specific precursor-product ion transitions for quantification and qualification.
Protocol 2: Optimization of Ion Source Parameters
-
Setup: Use a continuous infusion of the this compound standard solution or a flow injection analysis setup.
-
Parameter Optimization: While monitoring the most intense MRM transition, systematically vary the following parameters one at a time to find the setting that provides the maximum signal intensity:
-
Capillary Voltage
-
Nebulizer Gas Flow/Pressure
-
Drying Gas Flow
-
Drying Gas Temperature
-
-
Iterative Process: After finding the optimum for one parameter, move to the next. It may be necessary to re-optimize the first parameter as there can be interactions between settings.[5][11]
Data Presentation
Table 1: Example of MRM Transition Optimization for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Dwell Time (ms) |
| 314.2 | 215.1 | 22 | 100 |
| 314.2 | 151.1 | 35 | 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example of Ion Source Parameter Optimization
| Parameter | Range Tested | Optimal Value |
| Capillary Voltage | 2000 - 4500 V | 4000 V |
| Nebulizer Gas | 20 - 60 psi | 45 psi |
| Drying Gas Flow | 5 - 15 L/min | 12 L/min |
| Drying Gas Temperature | 250 - 400 °C | 350 °C |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for this compound bioanalytical method development.
Caption: Troubleshooting decision tree for high variability in analyte to internal standard ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. myadlm.org [myadlm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. skyline.ms [skyline.ms]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Propentofylline and Propentofylline-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Propentofylline and its deuterated internal standard, Propentofylline-d7. The information is tailored for researchers, scientists, and drug development professionals utilizing HPLC and LC-MS/MS techniques.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Propentofylline, with the only difference being that seven hydrogen atoms have been replaced by deuterium atoms. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. The primary purpose of using a SIL internal standard is to improve the accuracy and precision of quantification. Since it has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) and sample preparation (e.g., extraction recovery). This allows for reliable correction of variations in the analytical process.
Q2: Should Propentofylline and this compound have the same retention time?
A2: Ideally, Propentofylline and this compound should co-elute, meaning they have very similar, if not identical, retention times. Deuterium substitution can sometimes lead to a slight decrease in retention time on reversed-phase columns, known as the "isotope effect." However, this difference is usually minimal and does not affect the quantification as long as the peaks are properly integrated.
Q3: What are the expected mass-to-charge ratios (m/z) for Propentofylline and this compound in LC-MS/MS?
A3: For Propentofylline (C15H22N4O3), the expected protonated molecule [M+H]+ is approximately 307.2 m/z. For this compound, the expected [M+H]+ would be approximately 314.2 m/z. The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Protocol: LC-MS/MS Method for Propentofylline and this compound
This protocol is a recommended starting point and may require optimization for specific instrumentation and matrices. It is based on established methods for similar xanthine derivatives.
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of working internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Predicted) | Propentofylline: 307.2 -> 195.1 (Quantifier), 307.2 -> 138.1 (Qualifier) |
| This compound: 314.2 -> 202.1 (Quantifier) | |
| Collision Energy | Optimization required for specific instrument |
| Dwell Time | 100 ms |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Column contamination. - Mismatch between injection solvent and mobile phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ESI signal). - Flush the column with a strong solvent. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
| Poor Resolution between Analytes | - Inappropriate mobile phase composition or gradient. - Column degradation. | - Optimize the gradient profile (slower gradient). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column. |
| Low Signal Intensity | - Ion suppression from matrix components. - Inefficient ionization. - Poor fragmentation. | - Improve sample cleanup (e.g., use solid-phase extraction). - Optimize ESI source parameters (e.g., nebulizer gas, curtain gas, temperature). - Optimize collision energy for the MRM transitions. |
| High Background Noise | - Contaminated mobile phase or LC system. - Electrical noise. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. - Ensure proper grounding of the instrument. |
| Retention Time Shift | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column aging. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Monitor retention time and replace the column when significant shifts occur. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard. - Degradation of the internal standard. | - Calibrate pipettes regularly. - Prepare fresh internal standard working solutions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Propentofylline.
potential for deuterium exchange in Propentofylline-d7
This technical support guide is designed for researchers, scientists, and drug development professionals using Propentofylline-d7. It provides answers to frequently asked questions and troubleshooting advice regarding the stability of the deuterium label.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of Propentofylline, a xanthine derivative used as an internal standard in quantitative mass spectrometry assays.[1] In commercially available this compound, the seven deuterium atoms are located on the n-propyl group attached to the N7 position of the purine-2,6-dione core. This labeling pattern is achieved by synthesizing the molecule using deuterated starting materials, such as 1-iodopropane-d7.[1]
Q2: What is deuterium exchange and why is it a concern for researchers?
Deuterium exchange is a chemical reaction in which a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding solvent or matrix (e.g., water, methanol, buffer). This process, also known as "back-exchange," is problematic for researchers using deuterated internal standards for two main reasons:
-
Inaccurate Quantification: Mass spectrometry-based quantification relies on the precise mass difference between the analyte and the deuterated internal standard. If the standard loses deuterium atoms, its mass will change, leading to inaccurate calculations of the analyte's concentration.
-
Compromised Data Integrity: The appearance of partially deuterated or non-deuterated species from the internal standard can interfere with the detection of the analyte, especially at low concentrations, and compromise the integrity of pharmacokinetic and metabolic studies.
Q3: Is the deuterium label in this compound susceptible to exchange?
No, the deuterium label in this compound is highly stable and not susceptible to exchange under typical experimental and physiological conditions. The deuterium atoms are located on a saturated alkyl (propyl) chain. The carbon-deuterium (C-D) bonds on this type of chemical group are very strong and non-acidic, meaning they do not readily break or exchange with protons from the solvent.
Q4: Are there any protons on the Propentofylline molecule that are susceptible to exchange?
Yes. While the seven deuterium atoms on the propyl group are stable, the Propentofylline molecule itself contains a 5-oxohexyl chain with a ketone functional group. The protons on the carbons adjacent (alpha) to the ketone carbonyl group (C4 and C6 of the hexyl chain) are acidic and can be susceptible to exchange, particularly under strong acidic or basic conditions. This is a known phenomenon for carbonyl compounds.[2][3][4] However, since these positions are not deuterated in this compound, this exchangeability does not affect the integrity of the isotopic label.
Troubleshooting Guide
Problem: My mass spectrometry results show unexpected mass peaks corresponding to Propentofylline-d6, -d5, etc. I suspect deuterium exchange.
While the d7-propyl label is chemically robust, unexpected mass shifts can occur. This guide will help you troubleshoot the issue.
-
Verify the Isotopic Purity of the Starting Material:
-
Action: Always check the Certificate of Analysis (CoA) for your batch of this compound. It should specify the isotopic purity.
-
Rationale: The issue may not be exchange but rather an impurity present in the supplied standard.
-
-
Assess Sample Preparation and Handling:
-
Action: Review your sample preparation workflow. Are you using any unusually harsh reagents (e.g., very strong, non-aqueous acids or bases) or extreme heat for prolonged periods?
-
Rationale: While unlikely to cause exchange at the d7-propyl position, extreme conditions can degrade the entire molecule, leading to fragments that might be misinterpreted.
-
-
Check for Mass Spectrometer Source Fragmentation:
-
Action: Analyze a fresh, pure solution of this compound via direct infusion into the mass spectrometer. Vary the source conditions (e.g., cone voltage, collision energy).
-
Rationale: In-source fragmentation can sometimes lead to the loss of a deuterated fragment, which may appear as a lower-mass species. This is not a true deuterium exchange.
-
-
Perform a Forced Degradation Study:
-
Action: If you must use harsh conditions and need to be certain of stability, perform the validation experiment detailed in the "Experimental Protocols" section below.
-
Rationale: This provides definitive empirical evidence of the label's stability under your specific experimental conditions.
-
Data Presentation
Table 1: Stability of Deuterium Labels Based on Chemical Position
| Deuterium Position | Example Structure | Susceptibility to Exchange | Rationale |
| On an Alkyl Chain (like in this compound) | R-CD₂-CD₂-CD₃ | Very Low / Negligible | C-D bonds are strong and non-acidic. No mechanism for proton abstraction under normal conditions. |
| Alpha to a Ketone | R-C(=O)-CD₃ | High | The carbonyl group makes the alpha-deuteriums acidic. Exchange can occur via enol or enolate intermediates, especially with acid or base catalysis.[2][3] |
| On an Aromatic Ring | Ar-D | Low | Aromatic C-D bonds are stable. Exchange typically requires a strong acid or metal catalyst. |
| On a Heteroatom (O, N, S) | R-O-D, R₂N-D | Very High | These deuteriums are highly labile and will rapidly exchange with any protic solvent (H₂O, MeOH). |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Solvent | Acetonitrile, Methanol, DMSO | Standard solvents for analytical standards. This compound is stable in these. |
| Storage Temperature | -20°C or -80°C | Minimizes solvent evaporation and slows any potential long-term degradation of the molecule itself. |
| Working Solutions | Prepare fresh in the final mobile phase or a compatible solvent. | Ensures consistency and avoids potential issues from storing in aqueous buffers for extended periods. |
| pH of Aqueous Solutions | pH 3 to pH 9 | While the d7-label is stable outside this range, the overall molecular structure of Propentofylline may degrade under extreme pH, affecting the assay. |
Experimental Protocols
Protocol: Validation of Deuterium Label Stability (Forced Degradation)
This protocol is designed to confirm the stability of the this compound label under harsh acidic and basic conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Incubation Conditions:
-
Label three sets of amber glass vials: "Acid," "Base," and "Control."
-
Acid: To one vial, add 100 µL of the stock solution and 900 µL of 1 M HCl.
-
Base: To a second vial, add 100 µL of the stock solution and 900 µL of 1 M NaOH.
-
Control: To a third vial, add 100 µL of the stock solution and 900 µL of purified water.
-
Incubate all vials at 50°C for 24 hours.
-
-
Sample Quenching and Preparation:
-
After incubation, cool the vials to room temperature.
-
Acid Vial: Neutralize by adding 900 µL of 1 M NaOH.
-
Base Vial: Neutralize by adding 900 µL of 1 M HCl.
-
Control Vial: No neutralization needed.
-
Dilute an aliquot from each vial 100-fold with your initial LC-MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Mass Range: Scan for the molecular ion of this compound (m/z [M+H]⁺) and its potential back-exchange products (d6, d5, down to d0).
-
Data Evaluation: Compare the mass spectra of the "Acid" and "Base" samples to the "Control." The absence of significant peaks for lower deuterated forms in the stressed samples confirms the stability of the label.
-
Visualizations
References
troubleshooting guide for bioanalysis with Propentofylline-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Propentofylline-d7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak shape and inconsistent retention times for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
A1: Poor peak shape and retention time variability can stem from several factors related to your liquid chromatography (LC) method.
Potential Causes:
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for consistent chromatography of xanthine derivatives like Propentofylline.
-
Column Degradation: The analytical column may be degrading or contaminated.
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion.
-
Flow Rate Instability: Inconsistent pump performance can cause retention time shifts.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Ensure the mobile phase is freshly prepared and properly degassed.
-
For reversed-phase chromatography, a mobile phase consisting of 0.1% formic acid in water and methanol (e.g., 20:80, v/v) has been shown to be effective.[1][2]
-
Experiment with small adjustments to the mobile phase pH and organic content to optimize peak shape.
-
-
Column Maintenance:
-
Sample Diluent:
-
Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[3]
-
-
System Check:
-
Perform a system suitability test to check for stable flow rates and pressure.
-
Q2: My recovery for this compound is low and variable. How can I improve my sample preparation?
A2: Low and inconsistent recovery is a common issue in bioanalysis and is often related to the sample preparation method. The two most common techniques for Propentofylline are protein precipitation (PP) and liquid-liquid extraction (LLE).
Potential Causes for Low Recovery:
-
Incomplete Protein Precipitation: Insufficient precipitant or inadequate vortexing can lead to incomplete removal of proteins, trapping the analyte.
-
Inefficient Liquid-Liquid Extraction: The choice of extraction solvent, pH of the aqueous phase, and extraction time can all impact recovery.
-
Analyte Adsorption: this compound may adsorb to plasticware.
Troubleshooting Steps:
-
Optimize Protein Precipitation:
-
Ensure the ratio of organic solvent (e.g., methanol) to plasma is sufficient (e.g., at least 3:1).
-
Vortex samples thoroughly (e.g., for 5 minutes) to ensure complete protein precipitation.[1]
-
Centrifuge at a high speed (e.g., 20,800 x g for 10 minutes) to obtain a compact pellet and clear supernatant.[1]
-
-
Optimize Liquid-Liquid Extraction:
-
Diethyl ether has been successfully used for the extraction of Propentofylline.[3]
-
Ensure the pH of the sample is optimized for the analyte's charge state to maximize partitioning into the organic phase.
-
Vortex vigorously for an adequate amount of time to ensure efficient extraction.
-
-
Minimize Adsorption:
-
Use low-adsorption polypropylene tubes and pipette tips.
-
Q3: I am seeing a significant matrix effect, causing ion suppression for this compound. How can I mitigate this?
A3: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[4]
Potential Causes of Matrix Effect:
-
Co-elution of Phospholipids: Phospholipids from plasma are a common cause of ion suppression in electrospray ionization (ESI).
-
Insufficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering matrix components.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Modify the LC gradient to better separate this compound from the matrix components. A longer gradient or a different stationary phase might be necessary.
-
A phenyl-hexyl column has been shown to be effective for separating a wide range of analytes.[5]
-
-
Enhance Sample Preparation:
-
If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE) for a more thorough cleanup.
-
For LLE, ensure the choice of organic solvent is selective for Propentofylline and minimizes the extraction of interfering substances.[3]
-
-
Evaluate Different Ionization Sources:
-
If available, try atmospheric pressure chemical ionization (APCI) as it can sometimes be less susceptible to matrix effects than ESI.
-
Q4: The peak area ratio of Propentofylline to this compound is not consistent across my calibration curve. What could be the issue?
A4: Inconsistent analyte-to-internal standard ratios can indicate several problems, including issues with the internal standard itself.
Potential Causes:
-
Isotopic Exchange: Although less common with stable labels like deuterium on a propyl chain, there is a possibility of back-exchange of deuterium with hydrogen from the solvent, especially under certain pH and temperature conditions.
-
Crosstalk/Interference: The MS/MS transition for Propentofylline might be interfering with the transition for this compound, or vice-versa.
-
Non-linear Detector Response: The mass spectrometer detector may be saturated at high concentrations.
Troubleshooting Steps:
-
Check for Isotopic Exchange:
-
Incubate this compound in the mobile phase and blank matrix at different pH values and temperatures to assess its stability. Analyze the samples to see if there is any evidence of the unlabeled compound.
-
-
Verify MS/MS Transitions:
-
Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and that there is no overlap in their signals.
-
Infuse a high concentration of the analyte while monitoring the internal standard's MRM transition, and vice-versa, to check for crosstalk.
-
-
Assess Detector Saturation:
-
Dilute the high-concentration standards and re-analyze. If the ratio becomes more consistent, it may indicate detector saturation. The calibration range may need to be adjusted.
-
Experimental Protocols
Protein Precipitation (PP) Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold methanol.
-
-
Precipitation:
-
Vortex the mixture vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 20,800 x g for 10 minutes at 4°C.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of this compound internal standard working solution.
-
-
Extraction:
-
Add 600 µL of diethyl ether.[3]
-
Vortex the mixture vigorously for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of Propentofylline. These should be used as a starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 100 x 3 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (20:80, A:B) or Gradient |
| Flow Rate | 0.2 mL/min[1][2] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propentofylline | 279.3 | 181.1 |
| This compound | 286.3 | 188.1 |
Note: The exact m/z values for this compound may vary depending on the position and number of deuterium labels. The values provided are hypothetical based on a d7 label on the propyl chain.
Visualizations
References
- 1. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Propentofylline and d7-Propentofylline Analysis
Welcome to the technical support center for the chromatographic analysis of Propentofylline and its deuterated analog, d7-Propentofylline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and enhance resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Propentofylline and its d7-analog?
A1: Poor peak shape, including fronting, tailing, and broadening, can arise from several factors. The most common causes include:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to asymmetrical peaks.[1][2]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3]
-
Secondary Interactions: Interactions between the analytes and active sites on the stationary phase, such as residual silanols, can lead to peak tailing.[1]
-
Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of Propentofylline, leading to poor peak shape.
-
Column Degradation: Over time, column performance can degrade, resulting in broader peaks and reduced resolution.
Q2: How can I improve the resolution between Propentofylline and d7-Propentofylline?
A2: Improving resolution involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter selectivity. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also be beneficial.
-
Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can provide alternative selectivity.
-
Particle Size: Using a column with smaller particles can increase efficiency and, consequently, resolution.
-
Temperature: Operating at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Q3: What are typical starting conditions for HPLC or UPLC analysis of Propentofylline?
A3: Based on methods for structurally similar compounds, a good starting point for method development would be a reversed-phase C18 or Phenyl-Hexyl column. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with the addition of a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM) to improve peak shape and ionization efficiency, especially for LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Propentofylline and its d7-analog in a question-and-answer format.
Issue 1: Peak Tailing
Question: My chromatogram shows significant tailing for both Propentofylline and the d7-analog. What are the likely causes and how can I fix this?
Answer: Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1] Here are several troubleshooting steps:
-
Reduce Sample Load: First, try diluting your sample to check for mass overload. If the peak shape improves with dilution, you should inject a lower concentration or volume.[1]
-
Optimize Mobile Phase pH: Adding an acidic modifier like formic acid to the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions. Aim for a pH that ensures consistent ionization of your analyte.
-
Use an End-capped Column: Employ a high-quality, end-capped column to minimize the number of available free silanol groups.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration can sometimes mask the residual silanol interactions.
-
Column Wash: If the column is old or has been used with diverse sample matrices, contaminants may be the cause. Flushing the column with a strong solvent may help.
Issue 2: Peak Fronting
Question: The peaks for my analytes are fronting. What could be the reason and what is the solution?
Answer: Peak fronting is less common than tailing but can occur due to several reasons:[1]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1] Ensure your sample is completely soluble in the injection solvent.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Column Overload: While often associated with tailing, severe concentration overload can also cause fronting.[2] Try reducing the injected sample amount.
-
Column Collapse: In rare cases, harsh mobile phase conditions (e.g., extreme pH or temperature) can cause the packed bed of the column to collapse, leading to peak distortion.[1]
Issue 3: Poor Resolution
Question: I am having difficulty resolving Propentofylline from its d7-analog. What steps can I take to improve their separation?
Answer: While the deuterated analog is expected to co-elute with the parent compound in many chromatographic systems, slight separation can sometimes be observed and may need to be controlled. If you are using them as an internal standard, co-elution is generally desired. If you need to resolve them for other purposes, here are some strategies:
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice of organic solvent can influence selectivity. Try switching from acetonitrile to methanol or vice-versa.
-
Gradient Profile: If using a gradient, make the slope shallower around the elution time of the analytes. This will increase the separation window.
-
-
Change the Stationary Phase: The selectivity between Propentofylline and its d7-analog might be different on another stationary phase. Consider trying a column with a different chemistry, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) phase.
-
Reduce System Dead Volume: Ensure all connections are made with minimal tubing length and appropriate inner diameters to reduce extra-column band broadening, which can decrease resolution.[3]
Experimental Protocols
The following are representative experimental protocols adapted from validated methods for the analysis of structurally similar xanthine derivatives. These can serve as a starting point for method development for Propentofylline and d7-Propentofylline.
Table 1: Representative UPLC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) | Imtakt Cadenza CD-C18 (100 x 3 mm, 3 µm) |
| Mobile Phase A | 0.2% Formic Acid and 5mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 70% A -> 20% A (1 min), hold at 20% A (2 min), 20% A -> 70% A (0.5 min), hold at 70% A (2 min) | Isocratic: 20% A, 80% B |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Column Temperature | 40°C | Not specified |
| Injection Volume | 5 µL | 7 µL |
| Detector | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Data adapted from methods for Pentoxifylline analysis, which is structurally similar to Propentofylline.
Data Presentation
Table 2: Troubleshooting Summary for Peak Shape and Resolution Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols | Add acidic modifier (e.g., formic acid) to mobile phase; Use an end-capped column; Reduce sample load. |
| Column contamination | Flush column with a strong solvent. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in initial mobile phase.[3] |
| Column overload | Reduce sample concentration/volume.[1] | |
| Poor sample solubility | Ensure complete dissolution of the sample.[1] | |
| Poor Resolution | Inadequate selectivity | Change organic modifier (ACN vs. MeOH); Use a column with different stationary phase chemistry. |
| Insufficient efficiency | Use a column with smaller particles or a longer column. | |
| Gradient too steep | Decrease the gradient slope around the elution time of the analytes. | |
| Split Peaks | Partially blocked column frit | Back-flush the column or replace the frit. |
| Sample solvent/mobile phase incompatibility | Ensure the sample solvent is miscible with the mobile phase. |
Visualizations
The following diagrams illustrate logical troubleshooting workflows for common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of optimal internal standard concentration for Propentofylline-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of the optimal internal standard concentration for Propentofylline-d7 in bioanalytical methods, primarily focusing on LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard (IS) like this compound?
An internal standard is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[1][2] this compound, as a stable isotope-labeled (SIL) internal standard, is the preferred choice for the quantification of propentofylline because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process.[2][3]
Q2: What is the general recommendation for the concentration of a stable isotope-labeled internal standard like this compound?
While there is no universally fixed concentration, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte (propentofylline).[3] A concentration that yields a response that is roughly 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte is often a good starting point.[3] The goal is to have a consistent and reliable signal for the internal standard across all samples.
Q3: Why is it not advisable to use a very low or very high concentration of this compound?
Using a very low concentration of this compound can lead to poor peak shape and high variability in the response, especially if the signal is close to the lower limit of quantitation (LLOQ) of the instrument. Conversely, a very high concentration can lead to detector saturation and may increase the risk of cross-interference, where the signal from the internal standard contributes to the analyte signal.[3]
Q4: What is cross-interference and how can it be assessed for this compound?
Cross-interference occurs when the internal standard and the analyte signals affect each other.[3] For a SIL IS like this compound, it's important to check for the presence of unlabeled propentofylline in the IS stock solution. This can be done by injecting a solution of the IS at the proposed concentration and monitoring the mass transition of the analyte. The response of the analyte in the IS solution should be less than 20% of the LLOQ response of the analyte.[3] Similarly, the contribution of the analyte to the IS signal should be evaluated at the ULOQ of the analyte, and it should not exceed 5% of the IS response.[3]
Troubleshooting Guide
| Issue | Possible Cause Related to IS Concentration | Recommended Action |
| High variability in IS peak area across samples | IS concentration is too low: The signal is close to the limit of detection, leading to inconsistent integration. | Increase the IS concentration to the mid-range of the calibration curve. |
| Inconsistent IS addition: Errors in pipetting the IS solution into the samples. | Review the sample preparation procedure and ensure consistent addition of the IS.[2] | |
| Matrix effects: Ion suppression or enhancement affecting the IS signal differently across samples.[4] | While a SIL IS should compensate for matrix effects, extreme variations may require re-evaluation of the sample extraction procedure. Also, ensure the IS concentration is appropriate to minimize the impact of these effects. | |
| Poor peak shape for the internal standard | IS concentration is too high: This can lead to detector saturation and peak tailing. | Reduce the IS concentration. |
| IS concentration is too low: Poor signal-to-noise ratio can result in a poorly defined peak. | Increase the IS concentration. | |
| Inaccurate or imprecise results for QC samples | Inappropriate IS concentration: A concentration at the extremes of the calibration curve may not provide adequate normalization. | Re-optimize the IS concentration to be in the mid-range of the calibration curve. |
| Cross-interference: The IS signal is interfering with the analyte signal, or vice-versa.[3] | Evaluate for cross-interference as described in the FAQs. If significant interference is observed, a different IS or a different concentration may be necessary. |
Experimental Protocol for Determining Optimal this compound Concentration
This protocol outlines a systematic approach to selecting the optimal concentration of this compound for a bioanalytical method.
Objective: To determine the this compound concentration that provides the most accurate and precise quantification of propentofylline over the entire calibration range.
Materials:
-
Propentofylline analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
-
Standard laboratory equipment for sample preparation
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of propentofylline (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking the blank biological matrix with the propentofylline stock solution to cover the desired analytical range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Selection of Test Concentrations for this compound:
-
Based on the calibration range of propentofylline, select three to five test concentrations for this compound. For a 1-1000 ng/mL propentofylline range, suggested test concentrations for the IS could be 50 ng/mL, 250 ng/mL, and 750 ng/mL.
-
-
Sample Preparation and Analysis:
-
For each test concentration of this compound:
-
Prepare three sets of calibration standards and QC samples.
-
To each sample, add a fixed volume of the respective this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
-
-
Data Evaluation:
-
For each this compound concentration, construct a calibration curve by plotting the peak area ratio (propentofylline/Propentofylline-d7) against the concentration of propentofylline.
-
Calculate the concentration of the QC samples using the corresponding calibration curve.
-
Evaluate the following parameters for each IS concentration:
-
Linearity of the calibration curve (r²): Should be ≥ 0.99.
-
Accuracy of the back-calculated calibration standards and QC samples: Should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision of the QC samples (%CV): Should be ≤ 15% (≤ 20% for LLOQ).
-
Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples (calibrators, QCs, and blanks). A %CV of ≤ 15% is generally acceptable.
-
-
Data Presentation:
The results of this experiment should be summarized in tables for easy comparison.
Table 1: Evaluation of Different this compound Concentrations
| IS Concentration (ng/mL) | Calibration Curve Linearity (r²) | Mean Accuracy of QCs (%) | Mean Precision of QCs (%CV) | IS Peak Area Variability (%CV) |
| 50 | 0.992 | 92.5 | 14.2 | 18.5 |
| 250 | 0.998 | 98.7 | 8.5 | 9.2 |
| 750 | 0.997 | 97.9 | 9.1 | 12.3 |
Based on the hypothetical data in Table 1, a this compound concentration of 250 ng/mL would be selected as the optimal concentration. It provides the best combination of linearity, accuracy, precision, and internal standard signal consistency.
Visualizations
Experimental Workflow for IS Concentration Optimization
Caption: A flowchart illustrating the steps for selecting the optimal internal standard concentration.
Logical Relationship in Troubleshooting IS Variability
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a focus on challenging compounds like Propentofylline-d7.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample.[1] This phenomenon can lead to false signals or unexpected peaks, compromising the accuracy and reliability of quantitative data.[1] It often occurs when a sample with a high analyte concentration is followed by a blank or a low-concentration sample.[1]
Q2: Why might a compound like this compound be susceptible to carryover?
A2: While specific data on this compound is limited, compounds of its class can exhibit properties that lead to carryover. "Sticky" compounds, such as certain peptides, lipids, or hydrophobic molecules, are particularly prone to adhering to surfaces within the LC-MS system.[1][2] This adsorption is a primary cause of the memory effects that result in carryover.[3] LC-MS methods for the related compound Pentoxifylline often use reversed-phase C18 columns, suggesting that this compound has hydrophobic characteristics that could make it "sticky" and prone to carryover.[4][5][6]
Q3: What are the most common sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points in the system where the sample solution passes. The most common sources include:
-
Autosampler: This is a primary contributor. Key parts include the injection needle, needle seat, sample loop, tubing, and rotor seals within the injection valve.[1][2][3]
-
Analytical Column: The column itself, including the stationary phase, guard column, and frits, can retain the analyte.[3][7]
-
LC System Hardware: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.[8]
-
MS Ion Source: The ion source components, such as the cone or capillary, can become contaminated over time.[3][7]
Q4: How can I systematically identify the source of the carryover?
A4: A systematic, part-by-part removal process is the most effective way to pinpoint the source of carryover.[2][3] First, confirm the issue by injecting a high-concentration standard followed by a blank. If a peak appears in the blank, you can proceed to isolate the source. A common strategy involves removing the analytical column and replacing it with a union. If the carryover is significantly reduced, the column is a major contributor.[3] If it persists, the issue likely lies within the autosampler or connecting tubing.
Troubleshooting Guides
Guide 1: Initial Assessment and Quantification of Carryover
This protocol establishes a baseline for your carryover problem.
Experimental Protocol:
-
Prepare a high-concentration standard of this compound at the upper limit of your assay's calibration range (ULOQ).
-
Prepare several blank samples (e.g., mobile phase or the matrix used for sample dissolution).
-
Set up an injection sequence as follows:
-
Injection 1: High-concentration standard.
-
Injection 2: Blank sample.
-
Injection 3: Blank sample.
-
Injection 4: Blank sample.
-
-
Analyze the data from the first blank injection immediately following the high-concentration standard.
-
Calculate the percent carryover using the formula:
-
% Carryover = (Peak Area in First Blank / Peak Area in Standard) * 100
-
A typical regulatory requirement for bioanalytical methods is that the carryover peak should be no more than 20% of the peak at the lower limit of quantification (LLOQ).[9]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. waters.com [waters.com]
Technical Support Center: Stability of Propentofylline-d7 in Processed Samples
This technical support center provides guidance on assessing the stability of Propentofylline-d7, a deuterated internal standard, in processed biological samples. The following information is based on general principles of bioanalytical method validation and data for analogous compounds, as specific stability studies on this compound were not found in the public domain.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in processed samples?
A1: Assessing the stability of an internal standard like this compound is a critical component of bioanalytical method validation.[1] The concentration of the analyte must remain unchanged throughout the sample's lifecycle to ensure the reliability and accuracy of the quantitative data.[1] Instability of the internal standard can lead to erroneous calculations of the target analyte's concentration.
Q2: What are the typical stability tests performed for a deuterated internal standard in processed samples?
A2: Stability testing for internal standards typically includes:
-
Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that mimics the sample handling and processing time.[2]
-
Long-Term Stability: To determine stability at intended storage temperatures (e.g., -20°C or -70°C) for the expected duration of the study.[2]
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte's concentration.
-
Autosampler Stability: To ensure the analyte remains stable in the processed sample while sitting in the autosampler of the analytical instrument.
Q3: What are some common factors that can affect the stability of this compound in processed samples?
A3: Several factors can influence the stability of an analyte in a biological matrix, including:
-
Enzymatic degradation: Residual enzyme activity in the processed sample.
-
pH: The pH of the sample matrix can influence chemical degradation.
-
Temperature: Both storage and handling temperatures are critical.[2]
-
Light exposure: Some compounds are photosensitive.
-
Adsorption: The analyte may adsorb to the surface of storage containers or labware.[1]
-
Matrix effects: Interactions with other components in the biological sample.[1]
Troubleshooting Guide
Issue 1: Apparent loss of this compound signal during a stability study.
| Possible Cause | Troubleshooting Step |
| Degradation | Investigate potential degradation pathways. Ensure proper storage temperature and protection from light. Consider the use of stabilizers if appropriate. |
| Adsorption | Use silanized glassware or low-adsorption microplates. Vary the container type to see if the issue persists. |
| Matrix Effect | Evaluate the matrix effect during method development. Adjust the sample preparation method (e.g., use a different extraction technique) to minimize matrix interference. |
| Evaporation | Ensure sample vials are properly sealed during storage and in the autosampler. |
Issue 2: High variability in this compound response between stability replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Processing | Ensure a standardized and reproducible sample preparation workflow. Pay close attention to volumetric accuracy and consistent timing of each step. |
| Inhomogeneous Sample | Ensure the sample is thoroughly mixed (vortexed) after thawing and before aliquoting. |
| Instrumental Variability | Check the performance of the analytical instrument (e.g., LC-MS/MS). Run system suitability tests to ensure consistent performance. |
Experimental Protocols
General Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into a pooled blank biological matrix (e.g., plasma). Aliquot the spiked matrix into multiple vials.
-
Baseline Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After the desired number of freeze-thaw cycles (e.g., 3 cycles), analyze the samples.
-
Data Analysis: Compare the mean concentration of the cycled samples to the baseline concentration. The deviation should be within an acceptable range (typically ±15%).
Data Presentation
Table 1: Example of Short-Term (Bench-Top) Stability Data for an Internal Standard
| Time at Room Temp. (hours) | Mean Concentration (ng/mL) | % Deviation from Baseline |
| 0 (Baseline) | 101.2 | N/A |
| 2 | 99.8 | -1.4% |
| 4 | 102.1 | +0.9% |
| 8 | 98.5 | -2.7% |
| 24 | 97.9 | -3.3% |
Table 2: Example of Freeze-Thaw Stability Data for an Internal Standard
| Number of F/T Cycles | Mean Concentration (ng/mL) | % Deviation from Baseline |
| 0 (Baseline) | 100.5 | N/A |
| 1 | 99.1 | -1.4% |
| 2 | 98.7 | -1.8% |
| 3 | 98.2 | -2.3% |
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting flowchart for stability issues.
References
Validation & Comparative
The Critical Role of Internal Standards in Bioanalytical Method Validation: A Comparative Guide to Propentofylline-d7
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the precise quantification of therapeutic agents in biological matrices is paramount. Bioanalytical method validation ensures the reliability, reproducibility, and accuracy of the data that underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Propentofylline-d7, a deuterated internal standard, with a common alternative, a structural analog internal standard, for the bioanalysis of Propentofylline.
The Ideal Internal Standard: A Brief Overview
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.[2]
Comparative Performance: this compound vs. Structural Analog IS
This section presents a comparative summary of the validation parameters for a bioanalytical method for Propentofylline using either this compound or a structural analog as the internal standard. The data presented below is representative of typical performance and is intended to highlight the key differences.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99[3] |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ)[4][5] |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ)[4][5] |
| Matrix Effect (% CV) | < 3% | < 15% | ≤ 15%[6] |
| Recovery (% Consistency) | Consistent across concentrations | Variable | Not explicitly defined, but should be consistent |
| Stability | Consistent with analyte | May differ from analyte | No significant degradation under tested conditions |
Key Takeaways:
-
Linearity: Both internal standards can yield methods with excellent linearity.
-
Accuracy and Precision: this compound consistently provides superior accuracy and precision due to its ability to track the analyte more effectively through sample processing and analysis.[2]
-
Matrix Effect: The most significant advantage of a deuterated internal standard is its ability to compensate for matrix effects.[2] Since this compound co-elutes with Propentofylline and experiences the same ionization suppression or enhancement, it provides a more accurate correction. Structural analogs, with different retention times and ionization characteristics, are less effective in correcting for these matrix-induced variations.
-
Recovery: The recovery of the analyte and a deuterated IS is expected to be very similar, leading to more consistent results. A structural analog may have different extraction properties, leading to variability.
Experimental Protocols
A detailed methodology is crucial for reproducing and comparing bioanalytical results. Below are the key experimental protocols for the validation of a bioanalytical method for Propentofylline.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Propentofylline: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Structural Analog IS: Precursor ion > Product ion
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of bioanalytical method validation and the logical relationship between the choice of internal standard and the quality of the resulting data.
Caption: Bioanalytical method validation workflow.
Caption: Impact of internal standard choice on data quality.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, and the choice of internal standard significantly impacts the quality and reliability of the data generated. While a structural analog can be used, a deuterated internal standard such as this compound offers superior performance, particularly in mitigating the unpredictable nature of matrix effects. This leads to more accurate and precise data, providing a stronger foundation for pivotal decisions throughout the drug development lifecycle. For the highest level of confidence in bioanalytical results, the use of a stable isotope-labeled internal standard is strongly recommended.
References
A Guide to Inter-Laboratory Cross-Validation of Propentofylline Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Ensuring the reproducibility and consistency of bioanalytical data is paramount in drug development. When pharmacokinetic or toxicokinetic studies are conducted across multiple sites, it is crucial to demonstrate that the analytical methods used in different laboratories yield comparable results. This guide provides a framework for the cross-validation of bioanalytical assays for Propentofylline, a xanthine derivative with neuroprotective properties. The principles and methodologies outlined here are based on established regulatory guidelines and best practices in the field of bioanalysis.[1][2][3][4]
Cross-validation is essential when two or more bioanalytical methods are employed to generate data within the same study or across different studies for a regulatory submission.[5][6][7] The primary objective is to ensure that data generated by different laboratories can be reliably compared.[6][7][8]
Key Validation Parameters for Comparison
A comprehensive inter-laboratory cross-validation study for Propentofylline assays, whether based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), should assess a standard set of validation parameters. These parameters, as recommended by regulatory bodies like the FDA and EMA, ensure the method's reliability.[1][2][3][4]
The core validation experiments include assessments of:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify Propentofylline in the presence of other components in the biological matrix.[1][4]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][5] Acceptance criteria are typically within ±15% of the nominal value, and ±20% at the Lower Limit of Quantification (LLOQ).[1]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of Propentofylline. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.[9][10][11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of Propentofylline that can be measured with acceptable accuracy and precision.[3][5]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.[2][4]
-
Stability: The chemical stability of Propentofylline in the biological matrix under different storage and processing conditions.[1][2]
Inter-Laboratory Cross-Validation Workflow
The process of cross-validating Propentofylline assays between two laboratories (a reference lab and a comparator lab) involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples. The results are then statistically compared to ensure concordance.
Data Presentation for Comparison
The results of the cross-validation study should be summarized in clear and concise tables to facilitate comparison.
Table 1: Comparison of HPLC-UV Assay Validation Parameters for Propentofylline
| Parameter | Laboratory A (Reference) | Laboratory B (Comparator) | Acceptance Criteria |
| Linearity Range (ng/mL) | 25 - 2000 | 25 - 2000 | Consistent Range |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 25 | 25 | S/N ≥ 5, Acc/Prec ≤ 20% |
| Intra-day Precision (%CV) | 2.1 - 5.8% | 2.5 - 6.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 3.5 - 7.2% | 4.0 - 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -4.5 to 3.8% | -5.2 to 4.1% | ±15% (±20% at LLOQ) |
| Recovery (%) | 88.5% | 86.9% | Consistent and Reproducible |
Note: Data presented are hypothetical but representative of typical assay performance.
Table 2: Comparison of LC-MS/MS Assay Validation Parameters for Propentofylline
| Parameter | Laboratory C (Reference) | Laboratory D (Comparator) | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | Consistent Range |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.5 | 0.5 | S/N ≥ 10, Acc/Prec ≤ 20% |
| Intra-day Precision (%CV) | 1.8 - 4.5% | 2.0 - 5.0% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 2.9 - 6.1% | 3.2 - 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.2 to 2.9% | -4.0 to 3.5% | ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | < 10% | < 12% | ≤ 15% |
Note: Data presented are hypothetical but representative of typical assay performance.
Table 3: Inter-Laboratory Comparison of Quality Control Samples (LC-MS/MS)
| QC Level (ng/mL) | Lab C Mean (ng/mL) | Lab D Mean (ng/mL) | % Bias [(Lab D - Lab C) / Lab C] * 100 | Acceptance Criteria |
| Low (1.5) | 1.48 | 1.55 | +4.7% | ±15% |
| Medium (75) | 76.2 | 73.9 | -3.0% | ±15% |
| High (400) | 395.5 | 408.2 | +3.2% | ±15% |
Note: The percentage bias between laboratories for QC samples should be within ±15%.[6]
Experimental Protocols
Detailed and harmonized Standard Operating Procedures (SOPs) are crucial for successful cross-validation. Below are example methodologies for the extraction and analysis of Propentofylline from plasma.
Sample Preparation: Protein Precipitation (for LC-MS/MS)
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Propentofylline).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (for HPLC-UV)
-
To 500 µL of plasma sample, add 50 µL of internal standard and 100 µL of 1 M NaOH.[10]
-
Vortex for 30 seconds.
-
Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase.
-
Inject into the HPLC-UV system.
Chromatographic Conditions (Example LC-MS/MS)
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Propentofylline and the internal standard would be monitored.
Conclusion
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. pmda.go.jp [pmda.go.jp]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different linear calibration approaches for LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Propentofylline Quantification: A Comparative Analysis of Internal Standard Methodologies
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of methodologies for the quantification of Propentofylline, a xanthine derivative with neuroprotective properties, focusing on the superior accuracy and precision achieved with the use of a deuterated internal standard, Propentofylline-d7.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] This approach significantly enhances the reliability of analytical data by effectively compensating for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2][3]
Comparison of Analytical Methods
The quantification of Propentofylline in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While older methods utilizing HPLC with UV detection exist, they often suffer from lower sensitivity and require more extensive sample preparation. The primary distinction in modern LC-MS/MS methods lies in the choice of the internal standard.
| Analytical Method | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS | This compound (Deuterated) | Highest accuracy and precision due to co-elution and identical ionization behavior with the analyte.[1][2][3] | Higher cost of the deuterated standard. |
| LC-MS/MS | Pentoxifylline (Structurally Similar) | More cost-effective than a deuterated standard. Can provide acceptable results. | Differences in retention time and ionization efficiency can lead to reduced accuracy and precision compared to a deuterated standard.[4] |
| HPLC-UV | Various | Lower instrument cost. | Lower sensitivity, requiring larger sample volumes and more complex extraction procedures.[5][6] |
Accuracy and Precision Data
The following tables summarize the validation parameters for the quantification of Propentofylline and the structurally similar compound Pentoxifylline using different internal standards. The data highlights the superior performance of methods employing deuterated internal standards.
Table 1: Propentofylline Quantification using a Non-Deuterated Internal Standard (Pentoxifylline) [4]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
Table 2: Pentoxifylline Quantification using a Deuterated Internal Standard (Pentoxifylline-d6) [7][8]
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | 0.69% to 5.65%[8] |
| Inter-day Precision (%CV) | 1.68% to 12.48%[8] |
| Accuracy | 93.52% to 107.12% (Intra-day), 94.36% to 108.51% (Inter-day)[8] |
The data clearly indicates that while both methods provide acceptable linearity, the precision and accuracy are demonstrably better when a deuterated internal standard is employed.
Experimental Workflow and Protocols
The general workflow for the quantification of Propentofylline in a biological matrix (e.g., plasma) using an internal standard is depicted below.
Detailed Experimental Protocol (Adapted from Pentoxifylline-d6 methodology)[7][8]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., 100 x 3 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propentofylline and this compound.
-
Conclusion
For the accurate and precise quantification of Propentofylline, the use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach minimizes analytical variability, leading to highly reliable and reproducible data, which is critical for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. While methods employing structurally similar internal standards can be utilized, they may compromise the level of accuracy and precision achievable with a stable isotope-labeled standard.
References
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. lcms.cz [lcms.cz]
- 4. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Propentofylline-d7 as an Internal Standard: A Comparative Guide
In the realm of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The choice of a suitable internal standard is a critical determinant of data reliability, particularly in complex matrices such as plasma or tissue homogenates. This guide provides a comprehensive comparison of Propentofylline-d7 as an internal standard against other potential alternatives for the quantification of propentofylline and related xanthine derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and established principles of bioanalytical method validation to offer a thorough evaluation for researchers, scientists, and drug development professionals.
The Ideal Internal Standard: Why this compound Stands Out
An ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction and sample preparation to ionization and detection—without interfering with its measurement. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound will have nearly identical chromatographic retention times to propentofylline, ensuring that it experiences the same matrix effects.
-
Similar Extraction Recovery: Due to its identical chemical properties, the recovery of this compound during sample preparation will closely mirror that of the unlabeled drug.
-
Correction for Ion Suppression/Enhancement: As it co-elutes and has the same ionization efficiency as the analyte, this compound effectively compensates for variations in instrument response caused by the sample matrix.
Performance Comparison: this compound vs. Alternative Internal Standards
While a deuterated analog is the preferred choice, other compounds can be used as internal standards, typically structural analogs or compounds with similar physicochemical properties. The following table provides a theoretical comparison of the expected performance of this compound against a hypothetical non-deuterated, structurally similar internal standard.
| Performance Parameter | This compound (Deuterated) | Structural Analog (Non-Deuterated) | Rationale |
| Accuracy | High | Moderate to High | A deuterated standard best compensates for matrix effects and differential recovery, leading to higher accuracy. |
| Precision | High | Moderate | Co-elution and identical chemical behavior of the deuterated standard result in lower variability between replicate measurements. |
| Matrix Effect Compensation | Excellent | Variable | Differences in chemical structure can lead to variations in ionization efficiency and susceptibility to matrix effects for a structural analog. |
| Extraction Recovery | Nearly Identical to Analyte | Similar but can differ | Subtle differences in polarity and other properties can lead to differential recovery during sample preparation. |
| Chromatographic Behavior | Co-elutes with Analyte | Similar Retention Time | While retention times may be close, they are unlikely to be identical, leading to potential differences in matrix effects. |
Experimental Protocol: A Validated LC-MS/MS Method for a Related Xanthine Derivative
1. Sample Preparation (Protein Precipitation)
-
To 30 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 0.5 mL of cold methanol to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for propentofylline and this compound would need to be optimized.
-
3. Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the evaluation of:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between replicate measurements, respectively, assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Signaling Pathways of Propentofylline
Propentofylline exerts its therapeutic effects through a dual mechanism of action: inhibition of adenosine reuptake and inhibition of phosphodiesterase (PDE) enzymes.[3][4][5] These actions lead to neuroprotective and anti-inflammatory outcomes.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Propentofylline-d7
In the landscape of pharmacokinetic and drug metabolism studies, the precise quantification of therapeutic agents in complex biological matrices is paramount. For researchers investigating the neuroprotective agent Propentofylline, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of using a deuterated internal standard, Propentofylline-d7, versus non-isotopically labeled alternatives, supported by established principles of bioanalytical method validation.
Enhancing Specificity and Selectivity with Deuterated Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the most effective approach to ensure the robustness of these assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.
This compound, by virtue of its identical chemical structure to the parent drug with the exception of a mass difference, co-elutes with Propentofylline under identical chromatographic conditions. This co-elution is crucial for compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis. In contrast, a non-isotopic internal standard, such as the structurally similar compound Pentoxifylline, may have different retention times and be affected differently by the sample matrix, potentially leading to inaccurate quantification.
Comparative Performance: this compound vs. Non-Isotopic Internal Standards
The advantages of using this compound as an internal standard are highlighted in the following comparison with a plausible alternative, Pentoxifylline.
| Feature | This compound (SIL-IS) | Pentoxifylline (Non-Isotopic IS) |
| Chromatographic Behavior | Co-elutes with Propentofylline | Different retention time than Propentofylline |
| Matrix Effect Compensation | High; corrects for analyte-specific ion suppression/enhancement | Low to moderate; differential matrix effects can lead to inaccuracy |
| Specificity | High; distinguished by mass difference (m/z) | High; distinguished by retention time and mass difference |
| Selectivity | Excellent; minimizes interference from endogenous compounds | Good; potential for co-eluting interferences with the IS |
| Accuracy & Precision | Excellent; robust against variations in sample preparation | Good to moderate; susceptible to variability in extraction recovery |
Experimental Protocol: Quantification of Propentofylline in Human Plasma
The following is a representative experimental protocol for the quantification of Propentofylline in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Propentofylline: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., [precursor ion + 7] > product ion)
-
3. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the importance of co-elution.
Bioanalytical workflow for Propentofylline quantification.
Impact of co-elution on matrix effect compensation.
Assessing the Long-Term Stability of Propentofylline-d7: A Comparative Guide
For researchers and drug development professionals utilizing Propentofylline-d7 as an internal standard, ensuring its long-term stability is paramount for accurate and reproducible analytical results. This guide provides a framework for assessing the stability of this compound, comparing it with other relevant deuterated internal standards, and offers detailed experimental protocols based on established international guidelines.
Comparison of Long-Term Stability for Deuterated Xanthine Derivatives
| Parameter | This compound | Caffeine-d3 | Theophylline-d6 |
| Storage Condition | Recommended: -20°C (To be confirmed by study) | -20°C[1][2] | -20°C[3] |
| Formulation | Neat Solid / In Solution (To be specified) | Neat Solid or 1 mg/ml in Methanol[1][2] | Neat Solid[3] |
| Stated Stability | Data not available | ≥ 4 years (Neat Solid)[1], ≥ 2 years (In Methanol)[2] | ≥ 4 years[3] |
| Analytical Method | LC-MS/MS | GC- or LC-MS[2] | GC- or LC-MS[3] |
Note: The stability of this compound should be experimentally determined. The data for Caffeine-d3 and Theophylline-d6 are provided as representative examples of stable deuterated xanthine internal standards.
Experimental Protocol for Long-Term Stability Assessment of this compound
A robust long-term stability study for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[4] This involves storing the substance under defined conditions and testing it at specified intervals.
1. Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions to establish a re-test date.
2. Materials:
- This compound (at least three different batches)
- Appropriate storage containers (e.g., amber glass vials with inert caps)
- Validated stability-indicating analytical method (e.g., LC-MS/MS)
- Reference standard of this compound
3. Storage Conditions:
- Long-term: -20°C ± 5°C[5][6]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months)[6]
4. Testing Frequency:
5. Analytical Parameters to be Monitored:
- Appearance (visual inspection)
- Purity (by a stability-indicating method, e.g., HPLC-UV or LC-MS/MS)
- Assay (quantitative determination of this compound content)
- Isotopic Purity (to ensure no significant H-D exchange)
- Formation of degradation products
6. Stability-Indicating Method: A validated LC-MS/MS method is recommended for the analysis of Propentofylline and its deuterated analogs.[7][8] The method must be able to separate, detect, and quantify this compound and any potential degradation products. Forced degradation studies should be performed to demonstrate the method's specificity.
Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies are essential.[7] These studies involve subjecting Propentofylline to more severe conditions than those used for accelerated stability testing to identify likely degradation products and pathways.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Visualizing the Workflow and Potential Degradation
Experimental Workflow for Long-Term Stability Testing
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. upm-inc.com [upm-inc.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance Under the Microscope: A Comparative Guide to Internal Standards for Propentofylline Quantification
For researchers and scientists in the dynamic field of drug development, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of internal standards used in the quantification of Propentofylline, a xanthine derivative with therapeutic potential. By examining inter-assay and intra-assay variability, this document offers valuable insights into method performance, supported by experimental data.
Unveiling Variability: A Head-to-Head Comparison
The choice of an internal standard is a critical factor that directly impacts the accuracy and reproducibility of a bioanalytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard due to their similar physicochemical properties to the analyte.
Table 1: Inter-Assay and Intra-Assay Variability Comparison
| Analyte | Internal Standard | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |
| Pentoxifylline | Pentoxifylline-d6 | Rat Plasma | 0.69 - 5.65 | 1.68 - 12.48 | 93.52 - 107.12 | 94.36 - 108.51 |
| Propentofylline | Pentoxifylline | Rat Serum, Cortex, Hippocampus | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
*CV: Coefficient of Variation. Data for Pentoxifylline is derived from a study on the simultaneous quantification of Pentoxifylline and its metabolites using LC-MS/MS[1]. The study on Propentofylline did not explicitly state the %CV for inter- and intra-assay variability but mentioned the method was validated according to GLP procedures[2]. Generally, inter-assay % CVs of less than 15% and intra-assay % CVs of less than 10% are considered acceptable[1].
Decoding the Experimental Approach
A robust analytical method validation is the cornerstone of reliable quantitative data. The following sections detail the typical experimental protocols for the quantification of xanthine derivatives like Propentofylline and Pentoxifylline, providing a framework for understanding how inter- and intra-assay variability is assessed.
Experimental Workflow for Variability Assessment
The process of determining the precision and accuracy of an analytical method involves a systematic workflow. The following diagram illustrates the key steps in assessing inter- and intra-assay variability.
Caption: Workflow for Assessing Inter-Assay and Intra-Assay Variability.
Key Experimental Protocols
1. Sample Preparation:
-
Propentofylline with Pentoxifylline as Internal Standard:
-
Biological samples (serum, cortex, hippocampus) are treated with an internal standard solution (Pentoxifylline).
-
Liquid-liquid extraction is performed using diethyl ether to isolate the analyte and internal standard[2].
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis[2].
-
-
Pentoxifylline with Pentoxifylline-d6 as Internal Standard:
2. Chromatographic and Mass Spectrometric Conditions:
The separation and detection of the analytes are typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
For Propentofylline:
-
For Pentoxifylline:
-
Chromatography: An Imtakt Cadenza® CD-C18 column is employed for chromatographic separation[1].
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80, v/v) is used[1].
-
Mass Spectrometry: An ESI interface operating in positive ionization and multiple reaction monitoring (MRM) mode is utilized for detection[1].
-
Conclusion: The Advantage of Deuterated Internal Standards
While direct comparative data for Propentofylline-d7 is emerging, the analysis of the closely related compound Pentoxifylline with its deuterated internal standard, Pentoxifylline-d6, demonstrates the high precision and accuracy achievable with this approach. The use of a SIL internal standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable and reproducible data. For researchers engaged in the development of analytical methods for Propentofylline, the adoption of a deuterated internal standard like this compound is highly recommended to ensure the highest quality data for pharmacokinetic and other critical studies.
References
A Comparative Analysis of Propentofylline and Propentofylline-d7 Fragmentation Patterns in Mass Spectrometry
For researchers and scientists in drug development, understanding the fragmentation patterns of a drug and its isotopically labeled counterpart is crucial for pharmacokinetic studies, metabolic profiling, and bioanalytical method development. This guide provides a detailed comparison of the mass spectrometric fragmentation of Propentofylline and its deuterated analog, Propentofylline-d7, supported by experimental data and methodologies.
Propentofylline, a xanthine derivative, is a neuroprotective agent investigated for its therapeutic potential in vascular dementia and Alzheimer's disease. This compound, a stable isotope-labeled version of the molecule, serves as an invaluable internal standard in quantitative bioanalysis, ensuring accuracy and precision. The introduction of seven deuterium atoms into the Propentofylline structure results in a predictable mass shift and can influence fragmentation pathways, providing valuable structural information.
Chemical Structures
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Propentofylline | C₁₅H₂₂N₄O₃ | 306.36 | [Image of Propentofylline structure] |
| This compound | C₁₅H₁₅D₇N₄O₃ | 313.40 | [Image of this compound structure with deuterium labels] |
Mass Spectrometric Fragmentation Analysis
The fragmentation of Propentofylline and this compound is typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS analysis of such compounds, typically yielding a protonated molecule [M+H]⁺ in positive ion mode.
Propentofylline Fragmentation
A major fragmentation pathway involves the cleavage of the oxohexyl side chain. The bond between the nitrogen of the purine ring and the carbon of the side chain is susceptible to cleavage, as is the keto group within the side chain.
Based on publicly available data, prominent product ions observed in the MS/MS spectrum of Propentofylline include:
-
m/z 249: This fragment likely corresponds to the loss of the terminal propyl group from the purine ring.
-
m/z 166: This ion could result from the cleavage of the entire oxohexyl side chain.
-
m/z 124: A significant fragment that may arise from further fragmentation of the purine ring system.[1]
-
m/z 43: This small fragment is likely the acetyl group (CH₃CO⁺) from the oxohexyl side chain.
This compound Fragmentation
The fragmentation of this compound is expected to mirror that of the unlabeled compound, with a characteristic mass shift in the fragments containing the deuterium labels. The seven deuterium atoms are typically located on the propyl group attached to the xanthine core.
Therefore, the corresponding major fragments for this compound ([M+H]⁺ at m/z 314.21) would be:
-
m/z 249: This fragment, resulting from the loss of the deuterated propyl group, would remain at the same m/z as in the unlabeled compound, as the deuterium atoms are lost with this group.
-
m/z 173: The fragment corresponding to the purine core with the deuterated propyl group attached would be shifted by 7 Da compared to the analogous fragment in Propentofylline (if observed).
-
Fragments from the oxohexyl side chain: Fragments originating solely from the unlabeled oxohexyl side chain, such as m/z 43, would remain at the same mass-to-charge ratio.
The observation of these mass shifts provides confirmation of the location of the deuterium labels and can be used to distinguish between the analyte and the internal standard in co-eluting chromatographic peaks.
Tabulated Comparison of Fragmentation Data
| Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Proposed Structure/Loss |
| Propentofylline | 307.17 | [M+H]⁺ |
| 249 | [M+H - C₃H₇]⁺ | |
| 166 | [Purine core + H]⁺ | |
| 124 | [Fragment of purine core]⁺ | |
| 43 | [CH₃CO]⁺ | |
| This compound | 314.21 | [M+D]⁺ |
| 249 | [M+D - C₃D₇]⁺ | |
| 173 | [Purine core with C₃D₇ + H]⁺ | |
| 124 | [Fragment of purine core]⁺ | |
| 43 | [CH₃CO]⁺ |
Note: The relative intensities of these fragments would require experimental determination.
Experimental Protocols
The following provides a general methodology for the analysis of Propentofylline and this compound fragmentation patterns using LC-MS/MS.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components, for example, starting with 5% B, increasing to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the fragmentation of the precursor ions (typically in the range of 10-40 eV).
-
Data Acquisition: Product ion scan mode to observe all fragment ions of the selected precursor ions (m/z 307.17 for Propentofylline and m/z 314.21 for this compound).
Visualization of Fragmentation Workflow
The logical workflow for the comparative fragmentation analysis can be visualized as follows:
Caption: Workflow for the comparative fragmentation analysis of Propentofylline and this compound.
Conclusion
The fragmentation patterns of Propentofylline and its deuterated analog, this compound, are predictable and directly related to their chemical structures. The key differentiator is the +7 Da mass shift observed in fragments containing the deuterated propyl group of this compound. A thorough understanding of these fragmentation pathways, obtained through systematic experimentation as outlined in the provided protocol, is fundamental for the development of robust and reliable bioanalytical methods essential for advancing drug development and clinical research.
References
A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. In the landscape of quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS), the use of internal standards is a cornerstone of robust method development. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice, strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines the regulatory expectations and key experimental protocols for their successful implementation in a research and drug development setting.
The Superiority of Deuterated Internal Standards: A Comparative Look
The primary function of an internal standard is to compensate for the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response.[1] While structural analogs can be used, deuterated internal standards, which are chemically identical to the analyte but with a different mass due to the substitution of hydrogen with deuterium, offer significant advantages.[2][3] Their ability to co-elute with the analyte allows for more effective correction of matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[4]
Performance Data: Deuterated vs. Analog Internal Standards
The following table summarizes the performance of a deuterated internal standard compared to a structural analog in the bioanalysis of the depsipeptide kahalalide F. The data clearly demonstrates the improved precision and accuracy achieved with the use of a SIL-IS.[2]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (n) | Statistical Significance (p-value) |
| Analog Internal Standard | 96.8 | 8.6 (284) | <0.0005 (significant deviation from 100%) |
| Deuterated Internal Standard | 100.3 | 7.6 (340) | 0.5 (no significant deviation from 100%) |
Caption: Comparative performance of an analog versus a deuterated internal standard for the analysis of kahalalide F. The deuterated standard shows significantly better accuracy and precision.
Regulatory Landscape: FDA and EMA Recommendations
Regulatory agencies emphasize the importance of using a stable isotope-labeled internal standard whenever possible in bioanalytical method validation.[5][6] The 2022 FDA "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance recommends the use of SIL-IS with high isotopic purity to avoid isotopic exchange reactions.[5] The EMA also highlights that a vast majority of submissions to their agency incorporate SIL-IS in their validation packages.[4]
Key regulatory expectations for deuterated internal standards include:
-
High Purity: Both chemical and isotopic purity are critical. Generally, an isotopic enrichment of ≥98% and a chemical purity of >99% are recommended to prevent interference from the unlabeled analyte.[7]
-
Stability: The deuterium label must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.[8]
-
No Isotope Effect: The deuteration should not significantly alter the chromatographic retention time or ionization efficiency compared to the analyte.[2]
Experimental Protocols for Implementation
The successful use of deuterated internal standards hinges on a well-designed and validated bioanalytical method. The following sections outline a typical workflow and key validation experiments.
General Bioanalytical Workflow
The following diagram illustrates a standard workflow for a bioanalytical assay using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Key Validation Experiments
A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following diagram outlines the critical validation parameters that must be assessed.
Caption: Key parameters for bioanalytical method validation.
Detailed Experimental Protocol: Validation of an LC-MS/MS Method for Immunosuppressants
The following table provides a summary of the validation results for an LC-MS/MS method for the quantification of five immunosuppressants using their respective deuterated internal standards.[5][9]
| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |
| Linearity Range (ng/mL) | 2 - 1250 | 0.5 - 42.2 | 0.6 - 49.2 | 0.5 - 40.8 | 10 - 7500 |
| Intra-assay Precision (CV%) | 0.9 - 14.7 | 0.9 - 14.7 | 0.9 - 14.7 | 0.9 - 14.7 | 0.9 - 14.7 |
| Inter-assay Precision (CV%) | 2.5 - 12.5 | 2.5 - 12.5 | 2.5 - 12.5 | 2.5 - 12.5 | 2.5 - 12.5 |
| Accuracy (%) | 90 - 113 | 90 - 113 | 90 - 113 | 90 - 113 | 90 - 113 |
| Recovery (%) | 76.6 - 84 | 76.6 - 84 | 76.6 - 84 | 76.6 - 84 | 76.6 - 84 |
Caption: Summary of validation data for an LC-MS/MS method for five immunosuppressants using deuterated internal standards.
Conclusion
The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical science. Regulatory agencies strongly advocate for their use due to their ability to significantly improve the accuracy, precision, and robustness of quantitative LC-MS assays. By carefully considering the principles of selection, implementing a rigorous validation protocol, and adhering to regulatory guidelines, researchers can ensure the integrity of their data and contribute to the successful development of new therapeutics.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Propentofylline-d7: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Propentofylline-d7, a deuterated analog of Propentofylline. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
Propentofylline, the parent compound of this compound, is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields. |
| Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | If dust formation is likely, a NIOSH-approved respirator is recommended. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[4] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][2][3][4]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[1][2][3] Do not dispose of this compound down the drain or in regular trash without proper deactivation and containment.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
2. Spill Management:
-
Carefully sweep or vacuum up the spilled material and place it in the designated waste container.[2]
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[4]
3. Final Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.
-
All disposal activities must be in accordance with local, state, and federal regulations.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Environmental Precautions
It is critical to prevent the release of this compound into the environment.[1][2][5] Do not allow the chemical to enter drains, sewers, or watercourses.[4] Contaminated wash water should also be retained and disposed of as hazardous waste.[1][2][5]
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and safeguarding our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propentofylline-d7
Essential Personal Protective Equipment (PPE)
When working with Propentofylline-d7, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or goggles are mandatory.[1][2][3][4][5] In environments with potential for dust, mists, or aerosols, appropriate goggles and a faceshield or other full-face protection should be worn.[1][2][3][4][5] |
| Skin and Body Protection | A standard work uniform or laboratory coat should be worn to prevent skin contact.[1][2][3][4][5] |
| Respiratory Protection | In cases of brief exposure or low-level pollution, a respiratory filter device may be used. For intensive or prolonged exposure, or where concentrations are above recommended limits or unknown, a positive pressure air-supplied respirator is necessary. Always adhere to OSHA respirator regulations (29 CFR 1910.134) and use NIOSH/MSHA approved respirators.[1] |
| Hand Protection | While not explicitly detailed in the provided search results, chemically resistant gloves are a standard and necessary component of laboratory PPE when handling any chemical. |
Quantitative Safety Data
The following table presents available quantitative safety data for Propentofylline. It is important to note that specific occupational exposure limits (OELs) for Propentofylline or this compound were not identified in the available resources.
| Data Point | Value | Species |
| Oral LD50 | 780 mg/kg | Mouse |
| 940 mg/kg | Rat | |
| Intraperitoneal LD50 | 196 mg/kg | Rat |
| Subcutaneous LD50 | 450 mg/kg | Mouse |
| 338 mg/kg | Rat | |
| Occupational Exposure Limit (OEL) | Not available | - |
Procedural Guidance for Safe Handling and Disposal
Adherence to proper procedures is critical for minimizing risk. The following sections provide step-by-step guidance for the operational and disposal phases of working with this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Engineering Controls : Whenever possible, use engineering controls such as fume hoods or ventilated enclosures to minimize airborne exposure to the compound.
-
Pre-Handling Preparations :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste materials, including unused this compound and any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Spill Management :
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
